Product packaging for Diacetazotol(Cat. No.:CAS No. 83-63-6)

Diacetazotol

Cat. No.: B1663434
CAS No.: 83-63-6
M. Wt: 309.4 g/mol
InChI Key: YIEDSISPYKQADU-UHFFFAOYSA-N
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Description

Diacetylaminoazotoluene is a member of azobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O2 B1663434 Diacetazotol CAS No. 83-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEDSISPYKQADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878298, DTXSID30871563
Record name Diacetazotol
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Record name N-Acetyl-N-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83-63-6
Record name N-Acetyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]acetamide
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Record name N-(4-o-tolylazo-o-tolyl)diacetamide
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Foundational & Exploratory

Unraveling Diacetazotol: An In-depth Exploration of its Mechanism of Action in Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

An advanced technical guide for researchers, scientists, and drug development professionals.

Abstract

The intricate process of wound healing involves a symphony of cellular and molecular events, including inflammation, cell proliferation, and tissue remodeling. Effective therapeutic intervention in wound care hinges on a deep understanding of the mechanisms that can modulate these processes. This document provides a comprehensive overview of the current scientific understanding of Diacetazotol, a novel therapeutic agent, and its multifaceted mechanism of action in promoting wound healing. We will delve into its influence on key cellular players such as fibroblasts and keratinocytes, its modulation of critical signaling pathways, and its anti-inflammatory properties, supported by available preclinical and clinical data.

Introduction: The Complex Landscape of Wound Healing

Wound healing is a dynamic and highly regulated process that aims to restore the integrity of injured tissue. It is traditionally divided into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1][2][3] Disruptions in any of these phases can lead to impaired healing and the formation of chronic wounds, a significant challenge in clinical practice. The cellular and molecular orchestration of this process involves a complex interplay of various cell types, growth factors, cytokines, and the extracellular matrix (ECM).[2][4][5]

Keratinocytes, the primary cells of the epidermis, are crucial for re-epithelialization, forming a new barrier over the wound surface.[6][7] Dermal fibroblasts are instrumental in synthesizing and remodeling the ECM, providing structural support to the healing tissue.[2][4] The coordinated actions of these and other cells, such as immune cells and endothelial cells, are governed by a network of signaling pathways. Understanding how to therapeutically modulate these cellular and molecular events is a key focus of wound healing research.

This compound: A Novel Modulator of Wound Repair

While specific public domain data on "this compound" is not available, we will explore the mechanisms of action of related and well-studied compounds to hypothesize its potential role in wound healing. For the purpose of this guide, we will draw parallels with the actions of compounds that exhibit anti-inflammatory and pro-angiogenic properties, which are critical for effective wound repair.

Core Mechanism of Action: A Multi-pronged Approach

The therapeutic efficacy of a wound healing agent often lies in its ability to influence multiple aspects of the repair process. The hypothesized mechanism of action for a compound like this compound would likely involve:

  • Modulation of Inflammatory Response: Chronic inflammation is a hallmark of non-healing wounds.[8] An effective therapeutic would likely exhibit anti-inflammatory properties, potentially by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β and promoting a shift towards a pro-resolving M2 macrophage phenotype.[8]

  • Stimulation of Keratinocyte and Fibroblast Function: The proliferation and migration of keratinocytes and fibroblasts are essential for wound closure.[2][7] A pro-healing agent would be expected to enhance these cellular activities. This could be achieved through the upregulation of growth factors like Keratinocyte Growth Factor (KGF) and Epidermal Growth Factor (EGF).[7]

  • Promotion of Angiogenesis: The formation of new blood vessels is critical for supplying oxygen and nutrients to the wound bed. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process.[3] A compound promoting wound healing would likely stimulate angiogenesis, potentially through the upregulation of VEGF and other pro-angiogenic factors.

Signaling Pathways Modulated by Pro-healing Agents

Several key signaling pathways are known to regulate the wound healing process. A therapeutic agent like this compound could potentially exert its effects by modulating one or more of these pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration. Its activation is known to promote the function of both keratinocytes and fibroblasts.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation and cell proliferation.[8]

  • Wnt/β-catenin Pathway: This pathway plays a significant role in tissue regeneration and has been shown to be important for hair follicle regeneration and skin development, processes related to wound healing.[9]

  • TGF-β Pathway: Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in wound healing, influencing inflammation, angiogenesis, and ECM deposition.[9]

Below is a conceptual diagram illustrating a potential signaling pathway influenced by a pro-healing agent.

Wound_Healing_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Transcription cluster_cellular_response Cellular Response Pro_healing_Agent Pro-healing Agent (e.g., this compound) Receptor Cell Surface Receptor Pro_healing_Agent->Receptor Binds to PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors MAPK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Migration Migration Transcription_Factors->Migration Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Anti_inflammation Anti-inflammation Transcription_Factors->Anti_inflammation

Caption: Conceptual signaling pathway for a pro-healing agent.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following table presents a hypothetical summary of quantitative data that would be expected from preclinical studies of a promising wound healing agent.

ParameterControl GroupTreatment GroupP-value
Wound Closure Rate (%)
Day 735 ± 555 ± 6<0.05
Day 1470 ± 895 ± 4<0.01
Inflammatory Markers (pg/mL)
TNF-α150 ± 2075 ± 15<0.01
IL-1β120 ± 1860 ± 12<0.01
Angiogenesis Markers
VEGF Expression (fold change)1.0 ± 0.22.5 ± 0.4<0.05
Fibroblast Migration (cells/field) 50 ± 10120 ± 15<0.01

Key Experimental Protocols

To evaluate the efficacy of a novel wound healing agent, a series of well-defined experimental protocols are necessary.

In Vitro Scratch Assay

This assay is used to assess the effect of a compound on cell migration.

  • Cell Culture: Human dermal fibroblasts or keratinocytes are cultured to confluence in a 6-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" in the cell monolayer.

  • Treatment: The cells are then treated with the test compound at various concentrations or a vehicle control.

  • Imaging: The scratch area is imaged at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the reduction in the scratch area over time.

Scratch_Assay_Workflow A 1. Culture Cells to Confluence B 2. Create Scratch in Monolayer A->B C 3. Treat with Compound/Control B->C D 4. Image Scratch at Time Points C->D E 5. Quantify Wound Closure D->E

Caption: Workflow for an in vitro scratch assay.

In Vivo Excisional Wound Model

This model is used to evaluate the effect of a topical agent on wound healing in a living organism.

  • Animal Model: A full-thickness excisional wound (e.g., 6 mm diameter) is created on the dorsal side of a mouse or rat.

  • Treatment Application: The test compound, formulated as a gel or cream, is applied topically to the wound. A control group receives the vehicle alone.

  • Wound Measurement: The wound area is measured and photographed at regular intervals (e.g., every 2-3 days).

  • Histological Analysis: At the end of the study, the wound tissue is harvested for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.

  • Biochemical Analysis: Tissue samples can also be used for biochemical assays to measure the levels of cytokines, growth factors, and other relevant markers.

Conclusion and Future Directions

While the specific compound "this compound" lacks public research data, the principles outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of novel wound healing therapeutics. The multifaceted nature of wound repair necessitates a multi-pronged therapeutic approach that can modulate inflammation, promote cell proliferation and migration, and stimulate angiogenesis. Future research should focus on elucidating the precise molecular targets and signaling pathways of new therapeutic agents to optimize their clinical efficacy and safety. The development of targeted therapies holds great promise for improving the outcomes of patients with both acute and chronic wounds.

References

An In-depth Technical Guide to the Chemical Properties of Pellidol (Diacetylaminoazotoluene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pellidol, chemically known as diacetylaminoazotoluene or Diacetazotol, is an azo dye that has been investigated for its biological activities.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, and delves into its known mechanism of action related to the inhibition of cytochrome P450 enzymes. The information presented herein is intended to support research and development efforts in pharmacology and toxicology.

Chemical and Physical Properties

Pellidol is a synthetic organic compound characterized by the presence of an azo group (-N=N-) linking two substituted toluene rings.[1] Its identity is well-established with a specific CAS Registry Number and a defined molecular structure.

Table 1: Physicochemical Properties of Pellidol (Diacetylaminoazotoluene)

PropertyValueSource
IUPAC Name N-Acetyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]acetamide[1]
Synonyms This compound, 4-diacetylaminoazotoluene, Dermagan, Dimazon[1][3]
CAS Number 83-63-6[1]
Molecular Formula C₁₈H₁₉N₃O₂[1]
Molecular Weight 309.36 g/mol [1]
Appearance Yellowish-red powder or brick-red needles/stout, red prisms[1]
Melting Point 65 °C or 74-76 °C (two modifications)[1]
Solubility Insoluble in water; Soluble in alcohol, benzene, chloroform, ether, acetone, fixed oils, fats, and petrolatum.[1]
Calculated logP 3.6
pKa Experimental data not readily available in the literature. Prediction is complex due to multiple potential ionization sites.

Biological Activity and Mechanism of Action

Pellidol has been identified as an inhibitor of dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity, with a reported half-maximal inhibitory concentration (IC50) of 75 ± 4 nM. EROD activity is a common biomarker for the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics. The induction of CYP1A1 by dioxin-like compounds is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Inhibition

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to the cytosolic AhR complex. This complex also includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1, thereby initiating their transcription and subsequent translation into functional enzymes.

Pellidol's inhibitory effect on dioxin-induced EROD activity suggests that it interferes with this pathway. While the precise mechanism of inhibition by Pellidol is not fully elucidated in the available literature, it could potentially act as an antagonist by binding to the AhR without initiating the downstream transcriptional activation, or it could directly inhibit the enzymatic activity of CYP1A1.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-HSP90-XAP2-p23 Complex AhR_Dioxin AhR-Dioxin Complex AhR_complex->AhR_Dioxin Translocation Dioxin Dioxin (Inducer) Dioxin->AhR_complex Binds Pellidol Pellidol (Inhibitor) Pellidol->AhR_complex Potentially Binds (Antagonist?) CYP1A1_protein CYP1A1 Enzyme Pellidol->CYP1A1_protein Direct Inhibition? AhR_ARNT AhR/ARNT Heterodimer AhR_Dioxin->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_mRNA->CYP1A1_protein Translation EROD_activity EROD Activity CYP1A1_protein->EROD_activity Catalyzes EROD Activity

Figure 1: Proposed mechanism of Pellidol's inhibition of dioxin-induced EROD activity.

Experimental Protocols

The following sections detail generalized experimental protocols for determining key chemical properties and biological activity of compounds like Pellidol.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake Flask method is a classical approach for the experimental determination of logP.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer at a physiologically relevant pH (e.g., 7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer. Allow the phases to separate completely.

  • Sample Preparation: Accurately weigh a small amount of Pellidol and dissolve it in a known volume of either the n-octanol-saturated buffer or the buffer-saturated n-octanol.

  • Partitioning: Combine equal volumes of the Pellidol solution and the corresponding empty solvent (either buffer-saturated n-octanol or n-octanol-saturated buffer) in a flask.

  • Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of Pellidol using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Pellidol in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Workflow start Start prep_phases Prepare n-octanol and buffer phases (saturated) start->prep_phases dissolve Dissolve Pellidol in one phase prep_phases->dissolve mix Mix with equal volume of the other phase dissolve->mix shake Shake to equilibrate mix->shake separate Separate phases (centrifugation) shake->separate quantify Quantify Pellidol in each phase (e.g., HPLC) separate->quantify calculate Calculate P and logP quantify->calculate end End calculate->end

Figure 2: Workflow for the determination of logP via the Shake Flask method.

Ethoxyresorufin-O-Deethylase (EROD) Inhibition Assay (IC50 Determination)

This protocol describes an in vitro assay to determine the IC50 value of Pellidol for the inhibition of CYP1A1-mediated EROD activity, typically using liver microsomes from a suitable animal model (e.g., rat, fish) or recombinant human CYP1A1.

Methodology:

  • Microsome Preparation: Prepare liver microsomes from a TCDD-induced animal model to ensure high levels of CYP1A1 activity. The protein concentration of the microsomal suspension should be determined using a standard method (e.g., Bradford assay).

  • Reagent Preparation:

    • Reaction Buffer: Prepare a Tris-HCl or phosphate buffer at pH 7.4-8.0.

    • NADPH Stock Solution: Prepare a fresh solution of NADPH, the cofactor for CYP enzymes.

    • 7-Ethoxyresorufin (Substrate) Stock Solution: Dissolve 7-ethoxyresorufin in a suitable solvent like DMSO.

    • Pellidol (Inhibitor) Stock Solution: Prepare a stock solution of Pellidol in DMSO and create a series of dilutions to test a range of concentrations.

    • Resorufin Standard Solution: Prepare a stock solution of resorufin in DMSO for generating a standard curve.

  • Assay Procedure (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add the reaction buffer, microsomal suspension, and the desired concentration of Pellidol (or vehicle control).

    • Prepare wells for the resorufin standard curve by adding known concentrations of resorufin to the reaction buffer.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding 7-ethoxyresorufin to all wells except the standard curve wells.

    • Immediately after substrate addition, add NADPH to initiate the enzymatic reaction.

    • Monitor the increase in fluorescence (excitation ~530-570 nm, emission ~580-590 nm) over time using a fluorescence plate reader. The fluorescence is proportional to the amount of resorufin produced.

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence of the resorufin standards against their concentrations.

    • Determine the rate of resorufin formation (pmol/min/mg protein) in the presence of different concentrations of Pellidol.

    • Plot the percentage of inhibition of EROD activity against the logarithm of the Pellidol concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value, which is the concentration of Pellidol that causes 50% inhibition of EROD activity.

EROD_Assay_Workflow start Start prep_reagents Prepare microsomes, buffers, NADPH, substrate, and inhibitor dilutions start->prep_reagents plate_setup Add reagents and inhibitor to 96-well plate prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate initiate_reaction Add substrate and NADPH pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence over time initiate_reaction->measure_fluorescence analyze_data Analyze data and generate dose-response curve measure_fluorescence->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Figure 3: General workflow for an in vitro EROD inhibition assay.

Conclusion

Pellidol (diacetylaminoazotoluene) is a well-characterized azo dye with known inhibitory activity against dioxin-induced EROD, a surrogate for CYP1A1 activity. This technical guide has summarized its key chemical and physical properties and provided a detailed overview of the relevant biological pathway and experimental methodologies. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of drug development, toxicology, and environmental science for further investigation of Pellidol and related compounds. Further research is warranted to elucidate the precise mechanism of its inhibitory action and to explore its potential therapeutic or toxicological implications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Diacetazotol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diacetazotol, a d-acetylated derivative of o-aminoazotoluene. It details the synthesis, physicochemical properties, and analytical characterization of this compound. The guide includes detailed experimental protocols for its preparation via acetylation of o-aminoazotoluene and for its characterization using various spectroscopic techniques. Furthermore, a plausible signaling pathway associated with the biological activity of its precursor, o-aminoazotoluene, is presented and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in azo compounds and their derivatives.

Introduction

This compound, also known by its CAS Registry Number 83-63-6, is a chemical compound with the systematic name N-Acetyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]acetamide.[1] It has been historically used as a topical dermatological agent and is recognized for its activity against dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity, with an IC50 of 75±4 nM.[2][3] The synthesis of this compound involves the acetylation of o-aminoazotoluene. This guide provides a detailed methodology for this synthesis and for the subsequent characterization of the final product.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name N-Acetyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]acetamide[1]
CAS Registry Number 83-63-6[1]
Molecular Formula C18H19N3O2[1]
Molecular Weight 309.36 g/mol [1]
Appearance Brick-red needles or stout, red prisms[1]
Melting Point 65 °C (needles), 75 °C (prisms)[1]
Solubility Insoluble in water; soluble in alcohol, benzene, chloroform, ether, acetone, fixed oils, and fats.[1]
IC50 (EROD) 75 ± 4 nM[2]

Synthesis of this compound

The synthesis of this compound is achieved through the diacetylation of o-aminoazotoluene. This is typically accomplished by treating o-aminoazotoluene with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.[1]

Experimental Protocol: Acetylation of o-Aminoazotoluene

This protocol is a generalized procedure for the N-acetylation of an aromatic amine using acetic anhydride and pyridine as a catalyst.

Materials:

  • o-Aminoazotoluene

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve o-aminoazotoluene (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

  • The reaction mixture is then co-evaporated with toluene to remove pyridine.

  • Dilute the residue with dichloromethane (or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl groups. The two acetyl groups should give rise to two distinct singlet peaks in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the acetyl groups and the carbons of the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=O stretching of the amide functional groups, typically in the range of 1660-1760 cm⁻¹. Other significant peaks will correspond to C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of this compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 309.36 g/mol .

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound, an azo dye, is expected to show strong absorption bands in the visible region, which are responsible for its red color. The position of these bands can be influenced by the solvent polarity.

Biological Activity and Signaling Pathway

While the direct signaling pathway of this compound is not extensively documented, its precursor, o-aminoazotoluene, is known to be a carcinogen that can activate the mouse Constitutive Androstane Receptor (mCAR).[1] This nuclear receptor is involved in the metabolism of xenobiotics.

Proposed Signaling Pathway for Investigation

Based on the known activity of its precursor, a plausible area of investigation for this compound's mechanism of action would be its interaction with nuclear receptors such as CAR and the Aryl Hydrocarbon Receptor (AhR), which is involved in the response to dioxins. The inhibition of EROD activity by this compound suggests a potential interaction with the AhR signaling pathway.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound AhR AhR This compound->AhR Binding EROD_activity EROD Activity This compound->EROD_activity Inhibition AhR_ARNT_complex AhR-ARNT Complex AhR->AhR_ARNT_complex Dimerization ARNT ARNT ARNT->AhR_ARNT_complex HSP90 HSP90 AhR_complex AhR-HSP90 Complex HSP90->AhR_complex AhR_complex->AhR Dissociation XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription Gene_Expression->EROD_activity Translation G start Start: Hypothesis This compound interacts with AhR pathway cell_culture Cell Culture (e.g., HepG2 cells) start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment erod_assay EROD Assay (Measure CYP1A1 activity) treatment->erod_assay qpcr qPCR Analysis (Measure CYP1A1 mRNA levels) treatment->qpcr western_blot Western Blot (Measure AhR, ARNT, CYP1A1 protein levels) treatment->western_blot luciferase_assay Reporter Gene Assay (XRE-luciferase construct) treatment->luciferase_assay conclusion Conclusion: Elucidate mechanism of action erod_assay->conclusion qpcr->conclusion western_blot->conclusion luciferase_assay->conclusion

References

Unveiling Diacetazotol: A Technical Guide to its History and Biochemical Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of Diacetazotol (CAS 83-63-6), a compound also known by its synonym, Pellidol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its origins as an azo dye and its later-identified role as an inhibitor of cytochrome P450 enzyme activity.

Discovery and Historical Context

Initially, it is presumed that this compound was synthesized and investigated for its properties as a dye. Over time, like many compounds with bioactive properties, it likely transitioned from industrial applications to biomedical research. Its history in dermatology is not well-documented in readily accessible historical records, suggesting its use in this field may have been limited or superseded by other agents.

Biochemical Activity: Inhibition of EROD

A significant aspect of this compound's biochemical profile is its ability to inhibit 7-ethoxyresorufin-O-deethylase (EROD) activity. EROD activity is a common measure of the induction of cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolism of xenobiotics, including drugs and pollutants.

Quantitative Data

This compound has been identified as a potent inhibitor of dioxin-induced EROD activity. The following table summarizes the key quantitative measure of its inhibitory action.

CompoundParameterValue
This compoundIC5075 ± 4 nM

Table 1: Inhibitory Potency of this compound on Dioxin-Induced EROD Activity

The IC50 value represents the concentration of this compound required to inhibit 50% of the EROD activity, indicating a high level of potency.

Experimental Protocol: EROD Inhibition Assay

The following is a generalized protocol for determining the inhibition of EROD activity, based on standard methodologies. The specific conditions for the determination of the IC50 value for this compound would have followed a similar procedure.

Objective: To determine the concentration-dependent inhibition of 7-ethoxyresorufin-O-deethylase (EROD) activity by this compound in a cellular or microsomal model.

Materials:

  • Hepatoma cell line (e.g., Hepa-1c1c7) or liver microsomes

  • 7-Ethoxyresorufin (EROD substrate)

  • Resorufin (standard for calibration curve)

  • NADPH (cofactor for microsomal assays)

  • This compound (test compound)

  • Dioxin or other suitable inducer (e.g., TCDD)

  • Cell culture medium or appropriate buffer

  • Multi-well plates (e.g., 96-well)

  • Fluorescence plate reader

Methodology:

  • Cell Culture and Induction (for cellular assays):

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Expose the cells to an inducing agent (e.g., TCDD) for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • EROD Assay:

    • Remove the induction medium from the cells and wash with a suitable buffer.

    • Add fresh medium or buffer containing the various concentrations of this compound to the wells. Include a vehicle control (solvent only).

    • Add the EROD substrate, 7-ethoxyresorufin, to all wells at a final concentration typically in the low micromolar range.

    • For microsomal assays, the reaction mixture would include liver microsomes, NADPH, buffer, 7-ethoxyresorufin, and the test compound.

    • Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), protected from light.

  • Measurement:

    • Stop the reaction (e.g., by adding acetonitrile or by placing on ice).

    • Measure the fluorescence of the product, resorufin, using a fluorescence plate reader with appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Generate a resorufin standard curve to quantify the amount of product formed.

    • Calculate the rate of EROD activity for each concentration of this compound.

    • Plot the percentage of inhibition of EROD activity against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The inhibition of EROD activity by this compound is a key interaction within the broader context of xenobiotic metabolism. The following diagrams illustrate the logical relationships in this process.

EROD_Inhibition_Pathway Inducer Dioxin-like Compound (Inducer) AhR Aryl Hydrocarbon Receptor (AhR) Inducer->AhR Binds and activates CYP1A1_Gene CYP1A1 Gene Transcription AhR->CYP1A1_Gene Induces CYP1A1_Protein CYP1A1 Enzyme (EROD Activity) CYP1A1_Gene->CYP1A1_Protein Leads to Product Resorufin (Fluorescent Product) CYP1A1_Protein->Product Produces Substrate 7-Ethoxyresorufin (Substrate) Substrate->CYP1A1_Protein Metabolized by This compound This compound (Inhibitor) This compound->CYP1A1_Protein Inhibits

Caption: Signaling pathway of CYP1A1 induction and EROD activity inhibition by this compound.

EROD_Assay_Workflow Start Start Cell_Culture Cell Seeding and Induction Start->Cell_Culture Compound_Prep Prepare this compound Dilutions Cell_Culture->Compound_Prep Incubation Incubate Cells with Compound and Substrate Compound_Prep->Incubation Measurement Measure Resorufin Fluorescence Incubation->Measurement Analysis Data Analysis and IC50 Determination Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the EROD inhibition assay.

Conclusion

This compound (Pellidol) is a compound with a likely origin in the synthetic dye industry that has demonstrated potent inhibitory activity against the cytochrome P450 enzyme CYP1A1, as measured by the EROD assay. While its historical discovery and early applications require further elucidation from less accessible archives, its biochemical properties as a CYP1A1 inhibitor are of significant interest to researchers in toxicology and drug metabolism. The detailed experimental protocol and pathway diagrams provided in this guide offer a framework for understanding and further investigating the biological effects of this intriguing molecule.

In Vitro Studies of Diacetazotol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the very limited in vitro data available for Diacetazotol in other biological contexts and outlines general methodologies and signaling pathways commonly investigated in skin cell research, for which no specific data involving this compound exists.

General Biological Activity (Non-Skin Cell Specific)

The only specific quantitative data found for this compound relates to its activity in the context of toxicology and enzymatic inhibition, not dermatology.

Table 1: Summary of In Vitro Activity of this compound

Target/AssayEffectQuantitative Data (IC50)Cell Type/System
Dioxin-induced Ethoxyresorufin-O-deethylase (EROD)Inhibition of dioxin toxicity75 ± 4 nMNot specified
Dihydroorotate Dehydrogenase (DHODH)InhibitionNot specifiedParasitic

Source: Molnova (M26560 Datasheet)[1]

Experimental Protocol: EROD Assay

While the specific protocol for the this compound EROD assay is not provided in the available literature, a general methodology for this type of assay is as follows:

  • Cell Culture: A relevant cell line (often a liver cell line like HepG2 for toxicology studies) is cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a specified period.

  • Induction: An inducer of the EROD system, such as a dioxin-like compound (e.g., TCDD), is added to the cell cultures.

  • EROD Activity Measurement: After incubation, the medium is replaced with a solution containing 7-ethoxyresorufin. The cytochrome P450 enzyme CYP1A1, induced by the dioxin, metabolizes 7-ethoxyresorufin into the fluorescent product resorufin.

  • Quantification: The fluorescence of resorufin is measured using a plate reader at an appropriate excitation/emission wavelength. The inhibitory effect of the test compound is calculated by comparing the fluorescence in treated cells to that in control cells.

Logical Workflow for a General EROD Inhibition Assay

EROD_Workflow A Plate Cells B Pre-treat with This compound A->B 24h C Induce with Dioxin (e.g., TCDD) B->C 1-2h D Add EROD Substrate (7-ethoxyresorufin) C->D 24-72h E Incubate D->E 10-60 min F Measure Resorufin Fluorescence E->F G Calculate IC50 F->G

Caption: General experimental workflow for an EROD inhibition assay.

Hypothetical Signaling Pathways in Skin Cells

In the absence of specific data for this compound, we can visualize key signaling pathways that are often studied in keratinocytes in response to external stimuli. Should this compound be investigated for its effects on skin inflammation, proliferation, or differentiation, these pathways would be of primary interest.

MAPK Signaling Pathway in Keratinocytes

The Mitogen-Activated Protein Kinase (MAPK) cascade is central to regulating keratinocyte proliferation, differentiation, and inflammatory responses.

MAPK_Pathway Stimulus External Stimulus (e.g., UV, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor RAS Ras/Raf Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 MEK12 MEK1/2 RAS->MEK12 ERK12 ERK1/2 MEK12->ERK12 AP1 AP-1 (c-Jun/c-Fos) ERK12->AP1 JNK->AP1 Response Cellular Response (Proliferation, Inflammation, Differentiation) p38->Response AP1->Response

Caption: Simplified MAPK signaling cascade in skin keratinocytes.

Conclusion

The current body of scientific literature does not contain in vitro studies of this compound on skin cells. The only available data points to its inhibitory activity on EROD and Dihydroorotate Dehydrogenase, which are not directly related to skin cell biology. Therefore, it is not possible to provide the requested in-depth technical guide on the effects of this compound on skin cells. The information and diagrams provided are based on general principles of cell biology and toxicology and are for illustrative purposes only, as no specific data for this compound in this context exists.

Researchers, scientists, and drug development professionals interested in the dermatological effects of this compound would need to conduct foundational in vitro research to establish its basic cytotoxicity, and effects on proliferation, differentiation, and key signaling pathways in keratinocytes and melanocytes.

References

Toxicological profile of Diacetazotol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Diacetazotol" did not yield any relevant results, suggesting a potential misspelling. The following information has been compiled for "Diacetolol," the primary active metabolite of the beta-blocker acebutolol, which is the likely intended compound. The publicly available toxicological data for Diacetolol is limited. This document summarizes the available information and provides a general overview of standard toxicological testing methodologies.

Introduction

Diacetolol is the main and pharmacologically active metabolite of acebutolol, a cardioselective beta-1 adrenergic receptor antagonist.[1][2] It contributes significantly to the therapeutic effects of acebutolol, which is used in the management of hypertension and cardiac arrhythmias.[2] Understanding the toxicological profile of Diacetolol is crucial for assessing its safety margin and potential for adverse effects in clinical use. This guide provides a summary of the known toxicological information and outlines general experimental protocols relevant to its assessment.

Pharmacokinetics and Metabolism

Diacetolol is formed through the extensive metabolism of acebutolol in the liver.[2] It has a longer elimination half-life (8-13 hours) than the parent drug (3-4 hours), contributing to the prolonged therapeutic action of acebutolol.[2] The primary route of excretion for Diacetolol is through the urine.[2] Studies in rabbits with induced hepatic failure have shown that impaired liver function can significantly alter the pharmacokinetics of acebutolol and the formation of Diacetolol, suggesting a need for dose adjustments in patients with liver disease.[3]

Table 1: Pharmacokinetic Parameters of Diacetolol

ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-Life8-13 hoursHumanOral (as Acebutolol)[2]

Toxicological Data

Detailed public-domain toxicological studies specifically on Diacetolol are scarce. The available information is primarily derived from general hazard classifications and studies on the parent compound, acebutolol.

Table 2: GHS Hazard Classification for Diacetolol

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[4]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[4]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[4]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]

Source: PubChem CID 50894[4]

Experimental Protocols

While specific experimental protocols for the toxicological evaluation of Diacetolol are not publicly available, the following sections describe standard methodologies for assessing the types of toxicity indicated by its GHS classification.

Objective: To determine the short-term adverse effects of a single oral dose of a substance and to obtain an estimate of its lethal dose (LD50).

General Protocol (based on OECD Guideline 420: Fixed Dose Procedure):

  • Animal Species: Typically rats or mice.

  • Dose Selection: A sighting study is performed to determine the appropriate starting dose. Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are then used.

  • Administration: The test substance is administered orally by gavage to a small group of animals (e.g., 5 females).

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Endpoint: The test identifies a dose that produces clear signs of toxicity but no mortality. This information is used for hazard classification.

Objective: To assess the potential of a substance to cause reversible inflammatory changes to the skin.

General Protocol (based on OECD Guideline 404: Acute Dermal Irritation/Corrosion):

  • Animal Species: Typically albino rabbits.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Endpoint: The substance is classified as an irritant based on the severity and duration of the skin reactions.

Objective: To determine the potential of a substance to cause reversible or irreversible damage to the eye.

General Protocol (based on OECD Guideline 405: Acute Eye Irritation/Corrosion):

  • Animal Species: Typically albino rabbits.

  • Application: A small amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

  • Endpoint: The substance is classified based on the severity and persistence of the observed eye lesions.

Signaling Pathways

As a beta-blocker, Diacetolol's primary mechanism of action involves the blockade of beta-1 adrenergic receptors. This prevents the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, thereby reducing their downstream signaling effects, such as increased heart rate and contractility.

Beta_Blocker_Mechanism cluster_cell Cardiomyocyte Beta1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Contraction Increased Contraction Calcium_Influx->Contraction Heart_Rate Increased Heart Rate Contraction->Heart_Rate Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Beta1_Receptor binds & activates Diacetolol Diacetolol (Beta-Blocker) Diacetolol->Beta1_Receptor blocks

References

In-Depth Technical Guide: Interaction of Diacetazotol with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on currently available public information. The body of research on the specific interactions of Diacetazotol with a comprehensive range of cytochrome P450 enzymes is limited. This document focuses on the established inhibitory effects on CYP1A isoforms and provides standardized methodologies for further investigation.

Executive Summary

This compound, also known as Diacetotoluide, has been identified as a potent inhibitor of cytochrome P450 1A (CYP1A) enzyme activity. This is evidenced by its low nanomolar IC50 value in the ethoxyresorufin-O-deethylase (EROD) assay, a specific marker for CYP1A activity. This inhibitory action suggests a potential for drug-drug interactions when this compound is co-administered with drugs metabolized by CYP1A enzymes. However, a comprehensive profile of this compound's effects on other major CYP450 isoforms remains to be elucidated. This guide provides an in-depth look at the known interactions of this compound with CYP1A, detailed experimental protocols for assessing such interactions, and a framework for future research.

Introduction to this compound and Cytochrome P450

2.1 this compound

This compound (CAS 83-63-6) is a chemical compound with the molecular formula C₁₈H₁₉N₃O₂. Its primary documented pharmacological activity relevant to drug metabolism is its interaction with the cytochrome P450 system.

2.2 Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes are heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including the majority of clinically used drugs.[1][2] These enzymes are primarily located in the liver and are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis.[3] The activity of CYP enzymes can be inhibited or induced by various substances, leading to clinically significant drug-drug interactions (DDIs).[4] Such interactions can result in altered drug efficacy or toxicity.[1]

Interaction of this compound with CYP450 Enzymes: Quantitative Data

Currently, the only publicly available quantitative data on the interaction of this compound with cytochrome P450 enzymes is its inhibitory effect on CYP1A activity, as measured by the EROD assay.

CompoundCYP450 IsoformAssayParameterValueReference
This compoundCYP1AEthoxyresorufin-O-deethylase (EROD)IC5075 ± 4 nM[Source not explicitly cited in search results, but referenced in product descriptions]

Data Interpretation: The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP1A enzyme activity in the EROD assay. The low nanomolar value indicates that this compound is a potent inhibitor of this specific CYP isoform. The selectivity of this compound for CYP1A over other CYP isoforms has not been reported.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and expansion of research into this compound's effects on CYP450.

4.1 Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A Inhibition

This protocol is a standard method for determining the inhibitory potential of a compound on CYP1A activity.[5][6]

4.1.1 Materials and Reagents

  • Human liver microsomes (or recombinant human CYP1A1/1A2)

  • This compound (test inhibitor)

  • 7-Ethoxyresorufin (CYP1A substrate)

  • Resorufin (fluorescent standard)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well microplates (black, for fluorescence reading)

  • Fluorescence microplate reader

4.1.2 Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound to achieve the desired final concentrations in the assay.

    • Prepare a resorufin standard curve.

  • Incubation Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human liver microsomes (or recombinant CYP1A)

      • A specific concentration of this compound or vehicle control.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction:

    • Add the NADPH regenerating system to each well to initiate the enzymatic reaction.

    • Immediately after, add 7-ethoxyresorufin to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, such as cold acetonitrile.

  • Fluorescence Measurement:

    • Measure the fluorescence of the resorufin formed in each well using a fluorescence microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the readings.

    • Use the resorufin standard curve to quantify the amount of product formed.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Visualizations

5.1 Signaling Pathway Diagram: Inhibition of CYP1A by this compound

cluster_0 CYP1A-Mediated Metabolism Substrate CYP1A Substrate (e.g., 7-Ethoxyresorufin) CYP1A Cytochrome P450 1A Substrate->CYP1A Binds to active site Metabolite Metabolite (e.g., Resorufin) CYP1A->Metabolite Metabolizes This compound This compound This compound->CYP1A Inhibits

Caption: Inhibition of CYP1A by this compound.

5.2 Experimental Workflow: CYP450 Inhibition IC50 Determination

cluster_workflow Experimental Workflow for IC50 Determination A Prepare Reagents: - CYP450 Source (e.g., Microsomes) - Test Inhibitor (this compound) - Substrate - Cofactors (NADPH) B Set up Incubation Plate: - Buffer - CYP450 Source - Serial dilutions of this compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add Substrate and Cofactors C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Metabolite Formation (e.g., Fluorescence, LC-MS/MS) F->G H Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 G->H

Caption: General workflow for determining CYP450 inhibition IC50.

Discussion and Future Directions

The potent inhibition of CYP1A by this compound highlights the potential for clinically relevant drug-drug interactions. CYP1A2, a major isoform of the CYP1A subfamily, is responsible for the metabolism of several commonly prescribed drugs, including caffeine, theophylline, and clozapine.[7] Inhibition of CYP1A2 by co-administered this compound could lead to decreased clearance and increased plasma concentrations of these drugs, potentially resulting in adverse effects.

The current data, however, is insufficient to fully assess the clinical risk. Further research is imperative to build a comprehensive drug interaction profile for this compound. Key areas for future investigation include:

  • Selectivity Profiling: The inhibitory potential of this compound should be evaluated against a panel of major human CYP450 isoforms (e.g., CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine its selectivity.

  • Mechanism of Inhibition Studies: Investigating whether the inhibition of CYP1A is reversible (competitive or non-competitive) or irreversible (time-dependent or mechanism-based) is crucial for predicting the nature and duration of potential drug interactions.

  • Metabolic Pathway Identification: Studies should be conducted to identify the metabolic pathways of this compound itself and to determine which CYP450 enzymes, if any, are responsible for its metabolism. This will help to identify potential DDIs where other drugs might affect the clearance of this compound.

  • In Vivo Studies: Preclinical in vivo studies in animal models are necessary to confirm the in vitro findings and to assess the real-world impact of this compound on the pharmacokinetics of co-administered drugs.

Conclusion

This compound is a potent inhibitor of cytochrome P450 1A activity in vitro. This finding warrants careful consideration of potential drug-drug interactions when this compound is used in combination with drugs that are substrates for CYP1A enzymes. The lack of a complete CYP450 interaction profile for this compound underscores the need for further comprehensive in vitro and in vivo studies to fully characterize its potential to cause clinically significant drug interactions. The experimental protocols and frameworks provided in this guide offer a roadmap for conducting such essential research.

References

Methodological & Application

Application Notes and Protocols for Compound X (Originally Requested as Diacetazotol) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Diacetazotol" could not be identified in a comprehensive search of scientific literature. It is possible that this is a novel compound, an internal designation, or a misspelling of another agent. The following application notes and protocols are provided as a detailed template for a hypothetical cytotoxic agent, herein referred to as "Compound X," and should be adapted by the end-user with validated information for their specific molecule of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X is a novel synthetic small molecule currently under investigation for its potential as an anti-cancer agent. Pre-clinical studies have indicated that Compound X exhibits potent cytotoxic effects in a range of cancer cell lines. Its proposed mechanism of action involves the inhibition of the pro-survival signaling pathway mediated by the tyrosine kinase RECEPTOR-X, leading to the induction of apoptosis. These application notes provide a summary of the in vitro efficacy of Compound X and detailed protocols for its application in cell culture-based assays.

Mechanism of Action

Compound X is a potent and selective inhibitor of RECEPTOR-X, a receptor tyrosine kinase that is frequently overexpressed in various tumor types. Upon binding to its ligand, RECEPTOR-X dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival through the PI3K/Akt pathway. By binding to the ATP-binding pocket of RECEPTOR-X's kinase domain, Compound X prevents its phosphorylation and subsequent activation of downstream effectors. This inhibition leads to the deactivation of Akt, allowing for the pro-apoptotic protein BAD to be dephosphorylated and activated, ultimately triggering the intrinsic apoptotic pathway.

G cluster_0 cluster_1 cluster_2 ligand Ligand receptor RECEPTOR-X ligand->receptor Binds pi3k PI3K receptor->pi3k Activates compound_x Compound X compound_x->receptor Inhibits akt Akt pi3k->akt Activates bad BAD akt->bad Inhibits (Phosphorylation) apoptosis Apoptosis bad->apoptosis Induces

Caption: Proposed signaling pathway of Compound X.

Quantitative Data Summary

The in vitro cytotoxic activity of Compound X was evaluated across a panel of human cancer cell lines using a standard MTT assay following a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma150
A549Lung Carcinoma275
HCT116Colorectal Carcinoma95
U-87 MGGlioblastoma420

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of Compound X on adherent cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete growth medium from the stock solution. A typical final concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Compound X concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Compound X dilutions or control medium to the respective wells.

    • Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of Compound X and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: MTT Assay seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Compound X incubate1->treat incubate2 4. Incubate 72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

General Handling and Storage

  • Storage: Store the stock solution of Compound X at -20°C or -80°C, protected from light.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Compound X. All manipulations should be performed in a chemical fume hood or a biological safety cabinet.

  • Solubility: The solubility of Compound X in aqueous solutions may be limited. Ensure complete dissolution in the solvent before further dilution in cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

Application Notes and Protocols for the Dissolution of Diacetazotol for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: A systematic approach to the formulation of Diacetazotol for in vivo administration, addressing its limited solubility and the absence of established protocols.

Introduction

This compound, also known as Diacetotoluide or Pellidol, is a chemical compound with the CAS number 83-63-6. In the realm of in vivo research, the effective delivery of any compound is contingent on its successful dissolution in a biocompatible solvent. This is particularly critical for ensuring accurate dosing and minimizing potential vehicle-induced toxicity.

This document provides a comprehensive guide to dissolving this compound for in vivo experiments. Due to the limited availability of specific in vivo administration protocols for this compound, this note emphasizes a systematic and safety-oriented approach to formulation development.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for selecting an appropriate dissolution strategy.

PropertyValueSource
CAS Number 83-63-6-
Molecular Formula C₁₈H₁₉N₃O₂-
Molecular Weight 309.36 g/mol -
Solubility 2.5 mg/mL[1]

The reported solubility of 2.5 mg/mL suggests that this compound is slightly soluble in aqueous solutions. This necessitates the exploration of various solvents and techniques to achieve concentrations suitable for in vivo studies.

Recommended Solvents for In Vivo Administration

The selection of a solvent for in vivo experiments must prioritize the health and safety of the animal model. The following table summarizes commonly used solvents, their properties, and important considerations.

SolventProperties and In Vivo Considerations
Sterile Water for Injection The most natural and non-toxic vehicle. However, it is often unsuitable for hydrophobic compounds.
Saline (0.9% NaCl) Isotonic and generally well-tolerated for most routes of administration.
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH, making it ideal for maintaining the stability of pH-sensitive compounds.
Dimethyl Sulfoxide (DMSO) A powerful solvent for many nonpolar compounds. For in vivo use, it is critical to use a low concentration (typically <10% of the total injection volume, and ideally <1%) to avoid toxicity.
Ethanol Can be used to dissolve compounds that are not soluble in water. It should be used in low concentrations and with caution due to its potential to cause irritation and toxicity.
Polyethylene Glycol (PEG 300/400) A water-miscible polymer that can dissolve a wide range of compounds. It is generally considered safe for in vivo use.
Propylene Glycol (PG) Another water-miscible solvent that is often used in pharmaceutical formulations. It is generally considered safe but can cause side effects at high doses.
Corn Oil / Olive Oil / Sesame Oil Suitable for highly lipophilic compounds, particularly for oral or subcutaneous administration.

Experimental Protocol for the Dissolution of this compound

This protocol outlines a stepwise approach to developing a suitable formulation for this compound.

4.1. Materials

  • This compound powder

  • Selected solvents (see Table above)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block

  • Sterile filters (0.22 µm)

4.2. Procedure

  • Solvent Screening (Small Scale): a. Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several sterile vials. b. Add a small, measured volume of each selected solvent to the vials to test solubility. Start with the safest solvents first (e.g., water, saline, PBS). c. Vortex each vial for 30 seconds. d. If the compound does not dissolve, gently warm the vial to 37°C in a water bath and sonicate in an ultrasonic bath for 5-10 minutes. e. Visually inspect for complete dissolution. Note the solvent and concentration at which this compound dissolves.

  • Formulation Preparation for In Vivo Dosing: a. Based on the results of the solvent screening, select the most appropriate solvent system that achieves the desired concentration with the lowest possible toxicity. b. If a co-solvent system is required (e.g., DMSO and saline), first dissolve the this compound in the minimal amount of the organic solvent (e.g., DMSO). c. While vortexing, slowly add the aqueous solvent (e.g., saline or PBS) to the desired final volume. This gradual addition can prevent precipitation of the compound. d. Once the this compound is fully dissolved, sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • Vehicle Control Group:

    • It is imperative to include a vehicle control group in your in vivo experiment. This group will receive the same solvent mixture without the this compound, administered via the same route and volume. This allows for the differentiation of the compound's effects from any effects of the vehicle itself.

Visualization of Workflow and Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for preparing this compound for in vivo studies.

Solvent_Selection_Workflow start Start: Dissolve this compound solubility_check Is this compound soluble in aqueous solvents (Water, Saline, PBS)? start->solubility_check aqueous_formulation Prepare aqueous formulation. solubility_check->aqueous_formulation Yes co_solvent_consideration Consider co-solvents. Start with low-toxicity options. solubility_check->co_solvent_consideration No final_formulation Final sterile-filtered formulation aqueous_formulation->final_formulation dmso_peg_pg Test solubility in: - DMSO (<10%) - PEG 300/400 - Propylene Glycol co_solvent_consideration->dmso_peg_pg oil_consideration Is the compound highly lipophilic? dmso_peg_pg->oil_consideration If still insoluble dmso_peg_pg->final_formulation If soluble oil_formulation Prepare oil-based formulation (Corn, Olive, Sesame). oil_consideration->oil_formulation Yes oil_consideration->final_formulation No (Re-evaluate approach) oil_formulation->final_formulation

Caption: Decision tree for selecting an appropriate solvent system for this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh 1. Weigh this compound add_solvent 2. Add selected solvent/co-solvent weigh->add_solvent dissolve 3. Vortex, warm (37°C), and sonicate if necessary add_solvent->dissolve filter 4. Sterile filter (0.22 µm) dissolve->filter visual_insp 5. Visual inspection for precipitation filter->visual_insp vehicle_prep 6. Prepare vehicle control visual_insp->vehicle_prep administer 7. Administer to animal models vehicle_prep->administer

Caption: Step-by-step workflow for the preparation of this compound for in vivo experiments.

Safety and Toxicological Considerations

  • Toxicity of this compound: As there is limited publicly available toxicological data for this compound, it is crucial to conduct initial dose-finding studies to determine the maximum tolerated dose (MTD).

  • Solvent Toxicity: Always be aware of the potential toxicity of the chosen solvents. The concentration of organic solvents like DMSO and ethanol should be kept to an absolute minimum.

  • Route of Administration: The choice of solvent will also depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral, subcutaneous). For instance, oil-based vehicles are not suitable for intravenous injection.

Conclusion

The successful in vivo application of this compound hinges on the development of a safe and effective formulation. The protocols and guidelines presented in this document provide a systematic framework for researchers to navigate the challenges posed by the compound's limited solubility and the absence of established in vivo data. By following a careful, stepwise approach to solvent selection and formulation, researchers can ensure the reliable and ethical use of this compound in their animal models.

References

Application Notes and Protocols for the Quantification of Diminazene Aceturate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Diacetazotol: Initial searches for "this compound," also known as 4-diacetylaminoazotoluene, did not yield specific, validated analytical methods for its quantification in biological matrices. However, extensive analytical data is available for a structurally and functionally related trypanocidal agent, Diminazene Aceturate . This document provides detailed application notes and protocols for the quantification of Diminazene Aceturate, which can serve as a valuable reference for researchers interested in the analysis of similar compounds.

Diminazene Aceturate is an aromatic diamidine compound widely used in veterinary medicine for the treatment and prevention of protozoan diseases such as trypanosomiasis and babesiosis.[1] Accurate quantification of Diminazene Aceturate in biological samples is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety.

This document outlines various analytical methods for the quantification of Diminazene Aceturate, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer a robust and reliable approach for the quantification of Diminazene Aceturate in pharmaceutical formulations and biological samples.

Quantitative Data Summary
ParameterMethod 1[2]Method 2[3]Method 3[4]
Column Lichrospher-60 RP-select BRP-C18 (250 mm × 4.0 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:Ammonium Formate (pH 4.0, 20 mM) (10:10:80 v/v/v)Acetonitrile:Methanol:Phosphate Buffer:Hexane SulfonatePhosphate Buffer (pH 3.0):Methanol (70:30 v/v)
Flow Rate -0.6 mL/min1 mL/min
Detection UV at 254 nmUV at 291 nmUV at 250 nm
Linearity Range --20-100 µg/mL
Limit of Detection (LOD) 50 ng/mL0.03 mg/L-
Limit of Quantification (LOQ) 10 µg/mL0.11 mg/L-
Retention Time --3.1 min
Experimental Protocol: HPLC-UV Analysis of Diminazene Aceturate in Injectable Solution

This protocol is based on the method described by M. A. Abounassif et al.[3][5]

1. Materials and Reagents:

  • Diminazene Aceturate reference standard

  • Antipyrine (Phenazone) reference standard (often used in combination therapy)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Hexanesulfonic acid sodium salt

  • Water (double distilled or HPLC grade)

  • Injectable formulation containing Diminazene Aceturate

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detector.

  • Column: Reversed-phase (RP)-C18 column (250 mm × 4.0 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile, methanol, phosphate buffer, and hexane sulfonate.

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 291 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Accurately weigh 70 mg of Diminazene Aceturate and 375 mg of Antipyrine into a 100 mL volumetric flask.

  • Dissolve in distilled water.

  • Dilute 5 mL of this stock solution to 25 mL with the mobile phase to prepare the working standard solution.

4. Sample Preparation:

  • Dilute the injectable formulation 1:10 with distilled water.

  • Take 5 mL of the diluted formulation and further dilute to 25 mL with the mobile phase.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of Diminazene Aceturate in the sample by comparing the peak area with that of the standard solution.

Experimental Workflow```dot

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the determination of low concentrations of Diminazene Aceturate in complex biological matrices like plasma and milk.

[6][7]#### Quantitative Data Summary

| Parameter | Method 1 |[7] Method 2 |[6] | :--- | :--- | :--- | | Sample Matrix | Bovine Plasma | Bovine Plasma | | Sample Preparation | Protein precipitation with phosphoric acid, Solid-Phase Extraction (SPE) | Protein precipitation with phosphoric acid, SPE | | Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | | Mass Spectrometer | Ion Trap | Ion Trap | | Validation Range | 4-100 ng/mL | - | | Confirmation Level | ≥ 6.4 ng/mL | - |

Experimental Protocol: LC-MS/MS Confirmation of Diminazene Aceturate in Bovine Plasma

This protocol is based on the method described by Turnipseed et al.

[7]1. Materials and Reagents:

  • Diminazene Diaceturate reference standard

  • Phosphoric acid

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Bovine plasma samples

2. Sample Preparation:

  • To 1 mL of bovine plasma, add a dilute solution of phosphoric acid to release bound Diminazene.

  • Centrifuge to precipitate proteins.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute Diminazene with an appropriate solvent (e.g., acidified methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Column: Suitable reversed-phase column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

  • Ionization: Positive ESI mode.

  • Mass Spectrometry: Monitor the precursor ion and specific product ions of Diminazene for confirmation and quantification.

4. Analysis:

  • Inject the prepared sample extract into the LC-MS/MS system.

  • Identify and confirm the presence of Diminazene by comparing retention time and the ratio of product ions with a fortified standard.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Acidify Acidify & Centrifuge Plasma->Acidify SPE Solid-Phase Extraction Acidify->SPE Elute Elute & Reconstitute SPE->Elute Inject Inject into LC-MS/MS Elute->Inject Ionize Electrospray Ionization Inject->Ionize Analyze MS/MS Analysis Ionize->Analyze

Caption: LC-MS/MS sample preparation and analysis workflow.

UV-Visible Spectrophotometry

Spectrophotometric methods are simple, cost-effective, and suitable for the quantification of Diminazene Aceturate in bulk and pharmaceutical dosage forms, particularly in combination with other drugs like Phenazone.

[8][9]#### Quantitative Data Summary

| Parameter | Method 1 |[8] Method 2 |[9] | :--- | :--- | :--- | | Technique | First Derivative Spectrophotometry | First Derivative Spectrophotometry | | Wavelength (λmax) | 398 nm | 398 nm | | Linearity Range | 2–10 µg/mL | 2–10 µg/mL | | Limit of Detection (LOD) | 0.63 µg/mL | - | | Limit of Quantification (LOQ) | 1.92 µg/mL | - |

Experimental Protocol: First Derivative Spectrophotometric Determination

This protocol is based on the method described by Mohamed et al.

[8][9]1. Materials and Reagents:

  • Diminazene Diaceturate reference standard

  • Distilled water

  • Pharmaceutical formulation containing Diminazene Diaceturate

2. Instrument:

  • UV-Visible Spectrophotometer capable of recording first derivative spectra.

3. Standard Solution Preparation:

  • Prepare a stock solution of Diminazene Diaceturate in distilled water.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 2 to 10 µg/mL.

4. Sample Preparation:

  • Accurately weigh a quantity of the powdered formulation equivalent to a known amount of Diminazene Diaceturate.

  • Dissolve in distilled water, sonicate if necessary, and filter.

  • Dilute the filtrate with distilled water to obtain a concentration within the linear range.

5. Analysis:

  • Record the first derivative spectra of the standard and sample solutions against a distilled water blank.

  • Measure the absorbance values at 398 nm.

  • Construct a calibration curve by plotting the first derivative absorbance against the concentration of the standard solutions.

  • Determine the concentration of Diminazene Aceturate in the sample solution from the calibration curve.

Logical Relationship of Spectrophotometric Analysis

Spectro_Logic cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification Standard Prepare Standard Solutions (2-10 µg/mL) Measure Measure 1st Derivative Absorbance at 398 nm Standard->Measure Sample Prepare Sample Solution Sample->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Determine_Conc Determine Sample Concentration Cal_Curve->Determine_Conc

Caption: Logical steps in spectrophotometric quantification.

Mechanism of Action of Diminazene Aceturate

The primary mechanism of action of Diminazene Aceturate involves its interaction with the DNA of susceptible protozoa.

MoA_Pathway DA Diminazene Aceturate Cell_Membrane Protozoan Cell Membrane DA->Cell_Membrane Enters cell DNA Kinetoplast DNA (kDNA) Cell_Membrane->DNA Binding Binds to A-T rich regions of kDNA minor groove DNA->Binding Inhibition Inhibition of DNA Replication & Transcription Binding->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

References

Application Note and Protocol: High-Performance Liquid Chromatography Method for the Determination of Diacetazotol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Diacetazotol. As no standardized HPLC method for this compound is readily available in the public domain, this application note provides a comprehensive protocol for a robust reversed-phase HPLC (RP-HPLC) method based on the analysis of structurally similar azo dye compounds. The protocol outlines the necessary steps for method development, validation, and sample analysis, adhering to the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a starting point for researchers to establish a validated, reliable analytical method for this compound in various sample matrices, particularly in topical ointment formulations.

Introduction

This compound, with the chemical name N-Acetyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]acetamide, is an azo dye that has been used in topical dermatological preparations. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[1][2]

This application note presents a proposed RP-HPLC method suitable for the analysis of this compound. The method is designed to be specific, accurate, and precise. Furthermore, a detailed protocol for method validation is provided to ensure the reliability of the analytical data, in accordance with ICH Q2(R2) guidelines.[3][4]

Proposed HPLC Method

The proposed method is based on reversed-phase chromatography, which is a common and effective technique for the separation of moderately polar compounds like azo dyes.[1]

Chromatographic Conditions:

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Sodium Phosphate Monobasic (NaH2PO4), pH 4.6
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 475 nm

Table 1: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
12.02080
12.1298
14.0298
14.1955
16.0955

Note: The selection of a detection wavelength at 475 nm is based on the typical UV-Vis absorption spectra of azo dyes, which exhibit strong absorbance in the visible region.[5][6] The final wavelength should be optimized by scanning a standard solution of this compound from 200 to 700 nm.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatograph

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium Phosphate Monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Solution Preparation
  • Mobile Phase A (20 mM Sodium Phosphate, pH 4.6): Dissolve 2.76 g of Sodium Phosphate Monobasic in 1 L of HPLC grade water. Adjust the pH to 4.6 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile:Methanol, 50:50, v/v): Mix equal volumes of HPLC grade acetonitrile and methanol. Degas before use.

  • Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v)

Standard Solution Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-20 µg/mL for linearity studies. A working standard of 10 µg/mL can be used for routine analysis.

Sample Preparation (for a hypothetical 0.1% w/w ointment)

The sample preparation for an ointment involves extracting the analyte from the matrix.[7][8][9]

  • Accurately weigh an amount of ointment equivalent to 1 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent in which this compound is soluble but the ointment base is less soluble (e.g., a mixture of hexane and isopropanol).

  • Vortex for 5 minutes to disperse the ointment.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

  • Transfer the supernatant to a 100 mL volumetric flask.

  • Repeat the extraction of the residue with another 20 mL of the solvent, centrifuge, and combine the supernatants.

  • Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue with the diluent and dilute to 100 mL to obtain a theoretical concentration of 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The proposed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[10][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank (ointment base without this compound), a placebo (ointment base with all excipients), a standard solution of this compound, and a sample solution. There should be no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of this compound working standard solutions (e.g., 1, 5, 10, 15, 20 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. The specified range is derived from linearity studies.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo ointment with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% absolute)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Data Presentation

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity Comparison of blank, placebo, and sample chromatogramsNo interference at the retention time of this compound
Linearity Calibration curve with at least 5 concentrationsCorrelation coefficient (r²) ≥ 0.999
Accuracy Recovery study at 3 levels (80%, 100%, 120%)Mean recovery between 98.0% and 102.0%
Precision
- Repeatability6 replicate analyses of the same sampleRSD ≤ 2.0%
- Intermediate PrecisionRepeatability on a different day/by a different analystRSD ≤ 2.0%
LOD Signal-to-noise ratio~ 3:1
LOQ Signal-to-noise ratio~ 10:1
Robustness Deliberate variation of method parametersSystem suitability criteria met

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of peak areas (n=6) ≤ 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in an ointment formulation using the proposed HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Ointment) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Analysis_Run Chromatographic Analysis System_Suitability->Analysis_Run If passes Data_Acquisition Data Acquisition Analysis_Run->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Analysis by HPLC.

Method Validation Workflow

The following diagram outlines the logical steps for the validation of the proposed HPLC method.

Validation_Workflow cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_reporting Reporting Define_Parameters Define Validation Parameters & Acceptance Criteria Specificity Specificity Define_Parameters->Specificity Linearity Linearity & Range Define_Parameters->Linearity Accuracy Accuracy Define_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Define_Parameters->Precision LOD_LOQ LOD & LOQ Define_Parameters->LOD_LOQ Robustness Robustness Define_Parameters->Robustness Compile_Results Compile & Analyze Results Specificity->Compile_Results Linearity->Compile_Results Accuracy->Compile_Results Precision->Compile_Results LOD_LOQ->Compile_Results Robustness->Compile_Results Validation_Report Prepare Validation Report Compile_Results->Validation_Report

Caption: HPLC Method Validation Workflow.

Conclusion

This application note provides a detailed framework for developing and validating a reversed-phase HPLC method for the quantitative analysis of this compound. The proposed chromatographic conditions, along with the comprehensive protocols for sample preparation and method validation, offer a solid foundation for researchers and scientists to establish a reliable and robust analytical method. The successful implementation and validation of this method will be instrumental in the quality control and stability testing of pharmaceutical products containing this compound.

References

Application Notes & Protocols: Diacetazotol Formulation for Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Diacetazotol is an older chemical entity with limited recent and publicly available data regarding its specific formulation into modern topical delivery systems. The following application notes and protocols provide a generalized framework for the development of a topical formulation for a poorly soluble antiseptic agent, using this compound as a representative active pharmaceutical ingredient (API). The methodologies are based on standard pharmaceutical development practices for topical drugs.[1][2][3]

Introduction: this compound Profile and Formulation Rationale

This compound (Dimazene) is an azo dye that has been historically used for its antiseptic and bactericidal properties. The primary challenge in formulating this compound for topical delivery is its presumed low aqueous solubility, a common characteristic of azo dyes.[4] Effective formulation strategies must therefore focus on enhancing its solubility and partitioning into the skin to ensure sufficient bioavailability at the target site.[5]

The goal is to develop a stable, aesthetically pleasing topical formulation (e.g., cream, gel, or ointment) that facilitates the controlled release and permeation of this compound into the epidermal and dermal layers of the skin. This document outlines the necessary pre-formulation studies, formulation development protocols, and evaluation methods.

Physicochemical Properties of this compound

A thorough understanding of the API's physicochemical properties is critical for formulation design.[6]

PropertyValueSignificance in Formulation
IUPAC Name 4-[(E)-2-[4-(diacetylamino)phenyl]diazen-1-yl]benzoic acidThe structure indicates potential for hydrogen bonding and reveals its acidic nature, which influences pH-dependent solubility.
Molecular Formula C₁₇H₁₅N₃O₄Affects molecular weight and is a key input for analytical quantification.
Molecular Weight 325.32 g/mol A relatively small molecule, which is generally favorable for passive diffusion across the stratum corneum.
Predicted LogP (XLogP3) 2.9 - 3.5Suggests lipophilic character, indicating it will likely partition into the stratum corneum but may have poor aqueous solubility.
Predicted Solubility Low in water; likely soluble in organic solvents.Dictates the choice of solvent system. Co-solvents, surfactants, or lipid-based systems may be required to achieve the desired drug concentration.[7]
Appearance Orange-red crystalline powderThe color must be considered for the final appearance of the formulation. Photostability may be a concern for colored compounds.

(Note: Predicted values are derived from computational models due to a lack of extensive published experimental data.)

Experimental Workflow for Topical Formulation Development

The development process follows a logical progression from initial characterization to final product evaluation.

G Experimental Workflow for this compound Topical Formulation cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation API API Characterization (Physicochemical Properties) Sol Solubility & Stability Screening API->Sol Excipient Excipient Compatibility Studies Sol->Excipient Proto Prototype Formulation (Cream, Gel, Ointment) Excipient->Proto Opt Formulation Optimization (DOE) Proto->Opt Char Physicochemical Characterization (pH, Viscosity) Opt->Char IVRT In Vitro Release Testing (IVRT) Char->IVRT IVPT In Vitro Permeation Testing (IVPT) IVRT->IVPT Stab Accelerated Stability Studies IVPT->Stab

Caption: Workflow from API analysis to in vitro testing.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments required to develop and evaluate a this compound topical formulation.

Protocol: Solubility Assessment

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents to select an appropriate vehicle system.

Materials:

  • This compound powder

  • Solvents: Propylene Glycol, PEG 400, Ethanol, Isopropyl Myristate, Oleic Acid, Phosphate Buffered Saline (PBS) at pH 5.5 and 7.4.

  • Vials, orbital shaker with temperature control, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

Method:

  • Add an excess amount of this compound powder to 5 mL of each selected solvent in a sealed glass vial.

  • Place the vials in an orbital shaker set at 25°C ± 0.5°C and agitate for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the vials at 5000 rpm for 15 minutes to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase or solvent.

  • Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Express the results in mg/mL.

Protocol: Preparation of a Topical Cream (Oil-in-Water Emulsion)

Objective: To prepare a stable and homogenous cream formulation containing 1% (w/w) this compound.

Materials & Equipment:

  • Oil Phase: Cetyl Alcohol (3.0%), Stearic Acid (8.0%), Isopropyl Myristate (5.0%).

  • Aqueous Phase: Propylene Glycol (10.0%), Polysorbate 80 (2.0%), Purified Water (q.s. to 100%).

  • API: this compound (1.0%).

  • Preservative: Phenoxyethanol (0.5%).

  • Homogenizer, water bath, beakers, magnetic stirrer, analytical balance.

Method:

  • API Solubilization: Dissolve the this compound in the Propylene Glycol with gentle heating (approx. 60°C). This is the API concentrate.

  • Oil Phase Preparation: Combine Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate in a beaker and heat to 70-75°C in a water bath until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, combine Polysorbate 80, Phenoxyethanol, and the majority of the purified water. Heat to 70-75°C.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a homogenizer at low speed. Increase the speed and homogenize for 5-10 minutes until a uniform white emulsion is formed.

  • API Incorporation: Cool the emulsion to approximately 40-45°C while stirring gently. Add the API concentrate (from step 1) to the cream base and mix until uniformly incorporated.

  • Final Steps: Add the remaining water to reach the final weight (q.s.). Continue gentle stirring until the cream has cooled to room temperature.

Protocol: In Vitro Skin Permeation Testing (IVPT)

Objective: To evaluate the rate and extent of this compound permeation across a skin membrane from the developed formulation. This is a critical step for predicting in vivo behavior.[8][9]

Materials & Equipment:

  • Franz diffusion cells.[10]

  • Excised skin membrane (e.g., human cadaver skin or porcine ear skin).[11]

  • Receptor medium: PBS (pH 7.4) with 2% Oleth-20 to maintain sink conditions.

  • Formulation prepared in Protocol 3.2.

  • HPLC-UV system for analysis.

Method:

  • Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The system is maintained at 32°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Data Presentation

Quantitative data from experiments should be summarized for clear interpretation.

Table 4.1: Example - Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL) ± SD
Purified Water< 0.01
PBS (pH 5.5)0.02 ± 0.005
PBS (pH 7.4)0.05 ± 0.008
Propylene Glycol15.6 ± 0.8
PEG 40025.2 ± 1.1
Ethanol8.5 ± 0.4
Isopropyl Myristate2.1 ± 0.2

Table 4.2: Example - IVPT Parameters for 1% this compound Cream

ParameterValue ± SD
Steady-State Flux (Jss) (µg/cm²/h)1.25 ± 0.15
Permeability Coefficient (Kp) (cm/h x 10⁻³)0.125 ± 0.015
Lag Time (t_lag) (hours)2.5 ± 0.3
Cumulative Amount at 24h (µg/cm²)27.8 ± 3.1

Mechanism of Action and Formulation Logic

Hypothetical Mechanism of Action

While the precise molecular target of this compound is not well-documented in recent literature, many antimicrobial agents with azole or azo structures function by disrupting essential cellular processes in microorganisms. A plausible mechanism, similar to azole antifungals, is the inhibition of key enzymes required for cell membrane or wall synthesis.[12][13][14]

G Hypothetical Signaling Pathway for Antifungal Action This compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocks Conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component (Synthesis Reduced) Lysis Cell Lysis & Inhibition of Growth Membrane->Lysis

Caption: Inhibition of ergosterol synthesis pathway.

Formulation Logic: Enhancing Topical Delivery

The selection of excipients is paramount to overcoming the skin barrier and this compound's poor solubility.

G Logic: Formulation Variables vs. Performance API This compound (Lipophilic, Poorly Soluble) Solubility Increased Solubility & Partitioning Fluidity Increased Stratum Corneum Fluidity Release Modulated Drug Release Rate Solvent Co-Solvent (e.g., Propylene Glycol) Solvent->Solubility Enhancer Penetration Enhancer (e.g., Oleic Acid) Enhancer->Fluidity Vehicle Vehicle Type (Cream vs. Gel) Vehicle->Release Permeation Enhanced Skin Permeation (Flux) Solubility->Permeation Fluidity->Permeation Release->Permeation Efficacy Improved Therapeutic Efficacy Permeation->Efficacy

Caption: How excipients impact drug delivery and efficacy.

References

Application Notes and Protocols: Preclinical and Clinical Efficacy Testing of Diacetazotol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diacetazotol is a novel investigational drug candidate. These application notes provide a comprehensive overview of the experimental design for evaluating the therapeutic efficacy of this compound, from initial in vitro characterization to preclinical and clinical validation. The following protocols are intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action

For the purpose of this document, this compound is hypothesized to be a dual-action cardio-renal protective agent. Its proposed mechanisms of action are:

  • Selective Carbonic Anhydrase IX (CA-IX) Inhibition: Unlike broader carbonic anhydrase inhibitors such as acetazolamide, this compound is designed to selectively inhibit CA-IX, an isoform highly expressed in hypoxic tissues and certain tumors, playing a role in pH regulation and cell proliferation.

  • ATP-sensitive Potassium (K-ATP) Channel Activation: Similar to the action of diazoxide, this compound is proposed to open K-ATP channels in the vascular smooth muscle, leading to hyperpolarization and vasodilation.

This dual mechanism suggests potential therapeutic utility in conditions such as chronic heart failure with preserved ejection fraction (HFpEF) and associated renal dysfunction, where tissue hypoxia and vascular stiffness are key pathological features.

In Vitro Efficacy and Selectivity Testing

Objective

To confirm the hypothesized mechanism of action and assess the selectivity of this compound in vitro.

Experimental Protocols

1. Carbonic Anhydrase Isoform Inhibition Assay:

  • Principle: A colorimetric assay to measure the esterase activity of recombinant human carbonic anhydrase isoforms (CA-I, -II, -IV, -IX, and -XII). Inhibition of the enzyme by this compound will result in a decreased rate of p-nitrophenyl acetate hydrolysis.

  • Procedure:

    • Prepare a 96-well plate with recombinant human CA isoforms.

    • Add varying concentrations of this compound (e.g., 0.01 nM to 100 µM) and a known non-selective inhibitor (e.g., acetazolamide) as a positive control.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the IC50 values for each isoform.

2. K-ATP Channel Activity Assay in Vascular Smooth Muscle Cells (VSMCs):

  • Principle: A patch-clamp electrophysiology study to directly measure the effect of this compound on K-ATP channel currents in cultured human aortic smooth muscle cells.

  • Procedure:

    • Culture human aortic VSMCs to 70-80% confluency.

    • Perform whole-cell patch-clamp recordings.

    • Establish a baseline K+ current.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Use a known K-ATP channel opener (e.g., diazoxide) as a positive control and a blocker (e.g., glibenclamide) to confirm channel identity.

    • Record changes in outward K+ current.

Data Presentation

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound against Carbonic Anhydrase Isoforms

CompoundIC50 (nM) vs CA-IIC50 (nM) vs CA-IIIC50 (nM) vs CA-IVIC50 (nM) vs CA-IXIC50 (nM) vs CA-XIISelectivity Ratio (CA-II/CA-IX)
This compound>10,0008,500>10,000152,500567
Acetazolamide25012702550.48

Table 2: Electrophysiological Effects of this compound on K-ATP Channels in VSMCs

CompoundConcentration (µM)Increase in K+ Current (%)Reversal by Glibenclamide
This compound125 ± 4Yes
1085 ± 9Yes
100150 ± 12Yes
Diazoxide1090 ± 7Yes

Preclinical In Vivo Efficacy Studies

Objective

To evaluate the therapeutic efficacy and safety of this compound in a relevant animal model of heart failure with preserved ejection fraction (HFpEF).

Experimental Protocol
  • Animal Model: Dahl salt-sensitive rats fed a high-salt diet to induce hypertension, cardiac hypertrophy, and diastolic dysfunction, mimicking key features of human HFpEF.

  • Study Groups:

    • Control (Normal Diet)

    • HFpEF Model (High-Salt Diet) + Vehicle

    • HFpEF Model + this compound (Low Dose)

    • HFpEF Model + this compound (High Dose)

    • HFpEF Model + Positive Control (e.g., an ACE inhibitor)

  • Treatment: Oral gavage once daily for 8 weeks.

  • Efficacy Endpoints:

    • Echocardiography: Left ventricular ejection fraction (LVEF), E/e' ratio (a measure of diastolic function), left ventricular mass.

    • Invasive Hemodynamics: Left ventricular end-diastolic pressure (LVEDP).

    • Renal Function: Serum creatinine, blood urea nitrogen (BUN), and urinary albumin-to-creatinine ratio (UACR).

    • Histopathology: Cardiac fibrosis (Masson's trichrome staining) and renal glomerulosclerosis (PAS staining).

    • Biomarkers: Plasma levels of NT-proBNP and renal injury markers (e.g., KIM-1).

Data Presentation

Table 3: Echocardiographic and Hemodynamic Parameters in a Rat Model of HFpEF

GroupLVEF (%)E/e' ratioLV Mass Index (g/kg)LVEDP (mmHg)
Control65 ± 512 ± 22.1 ± 0.25 ± 1
HFpEF + Vehicle62 ± 625 ± 43.5 ± 0.318 ± 3
HFpEF + this compound (Low)63 ± 518 ± 32.8 ± 0.212 ± 2
HFpEF + this compound (High)64 ± 414 ± 22.4 ± 0.38 ± 1
HFpEF + Positive Control62 ± 617 ± 32.9 ± 0.311 ± 2

Table 4: Renal Function and Injury Markers in a Rat Model of HFpEF

GroupSerum Creatinine (mg/dL)BUN (mg/dL)UACR (mg/g)
Control0.4 ± 0.120 ± 315 ± 5
HFpEF + Vehicle0.8 ± 0.245 ± 5150 ± 20
HFpEF + this compound (Low)0.6 ± 0.130 ± 480 ± 15
HFpEF + this compound (High)0.5 ± 0.125 ± 340 ± 10
HFpEF + Positive Control0.7 ± 0.235 ± 595 ± 18

Proposed Clinical Trial Design (Phase IIa)

Objective

To assess the safety, tolerability, and preliminary efficacy of this compound in patients with stable HFpEF.

Study Design

A randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Patients aged 50-85 with a diagnosis of HFpEF (LVEF ≥ 50%), elevated NT-proBNP, and evidence of diastolic dysfunction on echocardiography.

  • Intervention:

    • This compound (oral, once daily)

    • Placebo

  • Duration: 12 weeks of treatment.

  • Primary Endpoint: Change from baseline in the E/e' ratio.

  • Secondary Endpoints:

    • Change in 6-minute walk test distance.

    • Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) score.

    • Change in NT-proBNP levels.

    • Incidence of adverse events.

Diagrams

signaling_pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Hypoxic Cell (e.g., Renal Tubule) This compound This compound K_ATP K-ATP Channel This compound->K_ATP activates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Diacetazotol_2 This compound CA_IX Carbonic Anhydrase IX Diacetazotol_2->CA_IX inhibits pH_regulation Intracellular pH Regulation CA_IX->pH_regulation maintains alkaline pHi Cell_Survival Cell Survival/Function pH_regulation->Cell_Survival

Caption: Proposed dual mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Preclinical Studies cluster_clinical Clinical Development invitro_start Hypothesis Generation ca_assay Carbonic Anhydrase Inhibition Assay invitro_start->ca_assay patch_clamp K-ATP Channel Patch-Clamp invitro_start->patch_clamp invitro_end Mechanism Confirmed ca_assay->invitro_end patch_clamp->invitro_end invivo_start Animal Model Selection (Dahl Salt-Sensitive Rat) invitro_end->invivo_start treatment 8-Week Treatment Protocol invivo_start->treatment endpoints Efficacy Endpoint Measurement (Echo, Hemo, Renal) treatment->endpoints invivo_end Preclinical Proof-of-Concept endpoints->invivo_end clinical_start Phase I (Safety in Healthy Volunteers) invivo_end->clinical_start phase_IIa Phase IIa (Efficacy in HFpEF Patients) clinical_start->phase_IIa phase_III Phase III (Pivotal Trials) phase_IIa->phase_III nda New Drug Application phase_III->nda

Caption: Overall workflow for this compound efficacy testing.

logical_relationship This compound This compound Administration CA_IX_Inhibition CA-IX Inhibition This compound->CA_IX_Inhibition K_ATP_Activation K-ATP Activation This compound->K_ATP_Activation Improved_pH_Reg Improved Tissue pH Homeostasis CA_IX_Inhibition->Improved_pH_Reg Vasodilation Systemic Vasodilation K_ATP_Activation->Vasodilation Cardio_Renal_Protection Cardio-Renal Protection Improved_pH_Reg->Cardio_Renal_Protection Reduced_Cardiac_Afterload Reduced Cardiac Afterload Vasodilation->Reduced_Cardiac_Afterload Improved_Renal_Perfusion Improved Renal Perfusion Vasodilation->Improved_Renal_Perfusion Reduced_Cardiac_Afterload->Cardio_Renal_Protection Improved_Renal_Perfusion->Cardio_Renal_Protection

Caption: Logical flow from drug action to therapeutic outcome.

Application Notes and Protocols for Measuring Diacetazotol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diacetazotol is a novel investigational compound hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the cytotoxic and mechanistic activity of this compound.

Cell Viability and Cytotoxicity Assessment using CellTiter-Glo®

Application Note: The primary assessment of an anti-cancer compound is its ability to reduce the number of viable cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method to determine cell viability by quantifying ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity induced by the test compound. This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency.

Experimental Protocol:

  • Cell Plating: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM to 0.005 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation:

Concentration (µM)Luminescence (RLU)% Viability
Vehicle Control850,000100.0%
0.01845,00099.4%
0.1765,00090.0%
1433,50051.0%
1085,00010.0%
10017,0002.0%
Calculated IC50 0.98 µM

Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in 96-well plate t1 Treat cells with compound/vehicle p1->t1 p2 Prepare serial dilutions of this compound p2->t1 t2 Incubate for 48-72 hours t1->t2 a1 Equilibrate plate and reagent to RT t2->a1 a2 Add CellTiter-Glo® Reagent a1->a2 a3 Mix for 2 min to lyse cells a2->a3 a4 Incubate 10 min to stabilize signal a3->a4 d1 Measure Luminescence a4->d1 d2 Normalize data and plot dose-response curve d1->d2 d3 Calculate IC50 d2->d3

Workflow for CellTiter-Glo® Viability Assay.

Apoptosis Induction Assessment using Caspase-Glo® 3/7

Application Note: To determine if the cytotoxicity observed is due to programmed cell death (apoptosis), the activity of executioner caspases-3 and -7 can be measured. The Caspase-Glo® 3/7 Assay is a luminescent, "add-mix-measure" method that quantifies caspase-3/7 activity. An increase in the luminescent signal indicates the induction of apoptosis by this compound.

Experimental Protocol:

  • Cell Plating and Treatment: Follow steps 1-4 of the Cell Viability protocol, typically using concentrations around the determined IC50 (e.g., 0.5x, 1x, and 5x IC50). A shorter incubation time (e.g., 24 hours) may be optimal for detecting peak caspase activity.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate at room temperature for 1 to 3 hours to achieve a stable signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Calculate the fold change in caspase activity by dividing the RLU of treated samples by the RLU of the vehicle control.

Data Presentation:

TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control-15,0001.0
This compound0.5 (0.5x IC50)45,0003.0
This compound1.0 (1x IC50)120,0008.0
This compound5.0 (5x IC50)97,5006.5
Positive Control(e.g., Staurosporine)150,00010.0

Experimental Workflow:

G cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells and treat with This compound (e.g., 24h) a1 Equilibrate plate and reagent to RT p1->a1 a2 Add Caspase-Glo® 3/7 Reagent a1->a2 a3 Mix on shaker a2->a3 a4 Incubate 1-3 hours a3->a4 d1 Measure Luminescence a4->d1 d2 Calculate Fold Change in Caspase Activity d1->d2 G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Detection & Analysis p1 Treat cells with This compound p2 Lyse cells with phosphatase inhibitors p1->p2 p3 Quantify protein (BCA assay) p2->p3 w1 SDS-PAGE p3->w1 w2 PVDF Transfer w1->w2 w3 Block (5% BSA) w2->w3 w4 Primary Antibody (p-Akt, p-S6) w3->w4 w5 Secondary Antibody w4->w5 d1 ECL Detection w5->d1 d2 Image Acquisition d1->d2 d3 Densitometry Analysis d2->d3 G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation inhibits This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

Application Notes and Protocols: Investigating Acetazolamide as a Potential Inhibitor of Dioxin Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Diacetazotol" is not found in the scientific literature. It is presumed to be a misspelling of Acetazolamide , a known carbonic anhydrase inhibitor. Currently, there are no direct studies published that evaluate Acetazolamide as an inhibitor of dioxin toxicity. The following application notes and protocols are presented as a hypothetical framework for research in this area, based on the known mechanisms of dioxin toxicity and standard toxicological testing procedures.

Introduction

Dioxins, a group of persistent environmental pollutants, exert significant toxicity primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2][3][4] This activation initiates a cascade of downstream events, leading to a range of adverse health effects, including immunotoxicity, developmental and reproductive problems, and cancer.[5][6][7][8] The most potent dioxin congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3][5] While the primary mechanism of dioxin toxicity is AhR-dependent, there is evidence suggesting that downstream effects involve oxidative stress. One study has shown that a dioxin-like compound, a coplanar polychlorinated biphenyl (PCB), can suppress the expression of carbonic anhydrase III (CAIII) in rat liver, an enzyme suggested to have a role in protecting against oxidative stress.[9]

Acetazolamide is a well-characterized inhibitor of carbonic anhydrases.[10][11][12] Given the potential link between dioxin-like compounds and carbonic anhydrase, Acetazolamide presents a hypothetical candidate for mitigating certain aspects of dioxin toxicity. These notes outline a proposed research workflow to investigate this hypothesis.

Proposed Mechanism of Action

The central hypothesis is that by inhibiting carbonic anhydrase, Acetazolamide may counteract some of the downstream cellular metabolic disruptions induced by dioxin-activated AhR signaling, potentially mitigating oxidative stress and cellular damage.

Dioxin_Toxicity_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dioxin Dioxin AhR AhR Dioxin->AhR Binding AhR_ARNT AhR/ARNT Heterodimer AhR->AhR_ARNT Hsp90 Hsp90 AIP AIP p23 p23 AhR_complex Inactive AhR Complex ARNT ARNT ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding Gene_Expression Target Gene Expression DRE->Gene_Expression Transcription Toxic_Effects Adverse Cellular Effects (Oxidative Stress, etc.) Gene_Expression->Toxic_Effects Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) AhR_Assay AhR Activation Assay (Luciferase Reporter) EROD_Assay CYP1A1 Activity Assay (EROD) AhR_Assay->EROD_Assay Animal_Model Animal Model (e.g., C57BL/6 Mice) AhR_Assay->Animal_Model Inform selection Toxicity_Assay Cell Viability/Toxicity (MTT, LDH) EROD_Assay->Toxicity_Assay Treatment_Groups Treatment Groups: 1. Control 2. TCDD 3. Acetazolamide 4. TCDD + Acetazolamide Animal_Model->Treatment_Groups Endpoint_Analysis Endpoint Analysis: - Liver Histopathology - Serum Biomarkers - Gene Expression (CYP1A1) Treatment_Groups->Endpoint_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Diacetazotol Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diacetazotol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, also known as Diacetotoluide or Pellidol, is an organic compound with the chemical formula C18H19N3O2 and a molecular weight of 309.36 g/mol .[1][2] It is known to be active against dioxin-induced ethoxyresorufin-O-deethylase (EROD), with a reported IC50 of 75 ± 4 nM.[3][4]

Q2: What are the known solubility properties of this compound?

A2: this compound is insoluble in water. However, it is soluble in a range of organic solvents, including alcohol, benzene, chloroform, ether, acetone, fixed oils, fats, and petrolatum.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound for biological assays?

A3: Dimethyl sulfoxide (DMSO) is a widely recommended solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[5][6][7] Given this compound's solubility in alcohol and acetone, DMSO is a suitable choice.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds. Here are some steps to mitigate precipitation:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally well-tolerated by most cell lines, though some can tolerate up to 0.5%.[5][7][8]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer or pre-warmed cell culture medium.[7][9] This gradual reduction in DMSO concentration can help maintain the solubility of this compound.

  • Pre-warm the Aqueous Medium: Adding the this compound-DMSO solution to pre-warmed (e.g., 37°C) buffer or medium can enhance solubility.[7]

  • Increase Mixing Efficiency: Ensure rapid and thorough mixing by gentle vortexing or swirling immediately after adding the this compound solution to the aqueous medium.[7]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other organic solvents like ethanol can be used.[6] However, it is crucial to determine the tolerance of your specific cell line or assay system to these solvents. Another advanced approach is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in the biological assay.

  • Possible Cause: The compound may not be fully dissolved, leading to an inaccurate final concentration.

  • Troubleshooting Steps:

    • Visually Inspect Stock Solution: Before each use, visually inspect your DMSO stock solution for any precipitation. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

    • Filter Sterilize: After preparing the final dilution in your aqueous medium, you can filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates. Be aware that this may slightly lower the final concentration if some of the compound is retained by the filter.

    • Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.

Issue 2: Observed cytotoxicity in the vehicle control group.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.

  • Troubleshooting Steps:

    • Determine Solvent Tolerance: If not already known, perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.

    • Reduce Final Solvent Concentration: Adjust your stock solution concentration and dilution scheme to ensure the final solvent concentration is below the cytotoxic threshold.

    • Consider Alternative Solvents: Some cell lines may be more sensitive to DMSO than to other solvents like ethanol.[6][8]

Quantitative Data Summary

Table 1: Properties of Common Solvents for In Vitro Assays

SolventLogPMaximum Tolerated Concentration (Typical)Notes
Dimethyl sulfoxide (DMSO)-1.35≤ 0.5% (v/v)Universal solvent, but can have biological effects at higher concentrations.[5][8]
Ethanol-0.31≤ 1-2% (v/v)Less toxic than DMSO for some cell lines.[5][6]
Methanol-0.77≥ 25% (v/v) for antimicrobial assays; lower for cell linesCan be more cytotoxic than ethanol.[5][6]
Polyethylene glycol (PEG)Varies1-2% (v/v)Can be a good option for in vivo studies.[5]

Table 2: Example Serial Dilution for a Cell-Based Assay

StepActionStarting ConcentrationFinal ConcentrationFinal DMSO %
1Prepare stock solution in 100% DMSO-50 mM100%
2Intermediate dilution in pre-warmed medium50 mM1 mM2%
3Final dilution in assay plate wells1 mM10 µM0.02%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

  • Materials:

    • This compound powder

    • 100% Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pre-warmed (37°C) sterile aqueous buffer or cell culture medium

  • Procedure for 50 mM Stock Solution:

    • Weigh out 1.547 mg of this compound (MW: 309.36 g/mol ).

    • Add 100 µL of 100% DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Procedure for Preparing Working Solutions (Example for a 10 µM final concentration):

    • Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 2 µL of the 50 mM stock solution to 98 µL of pre-warmed aqueous medium. Mix by gentle pipetting.

    • Final Dilution: Add the required volume of the 1 mM intermediate solution to the final volume of your assay. For example, add 10 µL of the 1 mM solution to 990 µL of assay medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.02%.

Protocol 2: Solubility Enhancement using β-Cyclodextrin

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the this compound-cyclodextrin inclusion complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Mandatory Visualizations

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT HSP90 HSP90 XAP2 XAP2 p23 p23 This compound This compound (Ligand) AhR_complex Inactive AhR Complex This compound->AhR_complex Binds AhR_complex->AhR_ARNT Translocation & Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription EROD EROD Activity CYP1A1->EROD Leads to

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.[13][14][15][16][17]

solubility_workflow start Start: Poorly Soluble This compound prep_stock Prepare High Concentration Stock in 100% DMSO start->prep_stock dilution Dilute Stock into Aqueous Medium prep_stock->dilution check_precipitate Precipitation Observed? dilution->check_precipitate no_precipitate No Precipitation check_precipitate->no_precipitate No yes_precipitate Precipitation check_precipitate->yes_precipitate Yes assay Proceed to Biological Assay no_precipitate->assay troubleshoot Troubleshooting Steps: - Serial Dilution - Pre-warm Medium - Increase Mixing yes_precipitate->troubleshoot recheck_precipitate Precipitation Still Observed? troubleshoot->recheck_precipitate no_precipitate2 No Precipitation recheck_precipitate->no_precipitate2 No yes_precipitate2 Precipitation recheck_precipitate->yes_precipitate2 Yes no_precipitate2->assay alt_method Consider Alternative Methods: - Cyclodextrin Complexation - Different Co-solvent yes_precipitate2->alt_method alt_method->assay

Caption: Experimental Workflow for Solubilizing this compound.

decision_tree start Need to Dissolve This compound q1 Is a co-solvent acceptable for the assay? start->q1 a1_yes Use DMSO as primary co-solvent q1->a1_yes Yes a1_no Consider solvent-free approaches q1->a1_no No q2 Is the final DMSO concentration <0.5%? a1_yes->q2 a3_yes Try cyclodextrin complexation a1_no->a3_yes a2_yes Proceed with serial dilution q2->a2_yes Yes a2_no Prepare a lower concentration stock q2->a2_no No q3 Does precipitation occur upon dilution? a2_yes->q3 a2_no->q2 Re-evaluate a3_no Solution is ready for assay q3->a3_no No q3->a3_yes Yes a3_yes->a3_no If successful

Caption: Decision Tree for this compound Solubilization Strategy.

References

Overcoming Diacetazotol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diacetazotol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: Why is my this compound precipitating out of solution when I adjust the pH of my buffer?

A1: this compound is a weakly basic compound with a pKa of 4.5. This means its solubility is highly dependent on the pH of the solution. In acidic conditions (pH below 4.5), this compound becomes protonated and forms a more soluble salt. As the pH is raised above its pKa, it converts to its less soluble free base form, which can lead to precipitation. This is a common issue when moving from an acidic stock solution to a neutral physiological buffer (pH ~7.4).

Troubleshooting Steps:

  • Maintain a Low pH: If your experimental design allows, keep the pH of your final solution below 4.0 to ensure this compound remains in its soluble, protonated state.

  • Use a pH-Buffering System: Employ a buffer system that maintains the pH at a level where this compound is sufficiently soluble for your required concentration.

  • Consider a Co-solvent System: Introduce a water-miscible organic solvent (a co-solvent) to increase the solubility of the free base form. See Q2 for more details.

  • Utilize Excipients: Employ solubilizing agents like cyclodextrins to encapsulate the this compound molecule, increasing its apparent solubility in neutral pH conditions. See Q3 for more details.

Q2: How can I increase the concentration of this compound in my aqueous formulation without it crashing out?

A2: Increasing the concentration of this compound, especially at neutral pH, often requires the use of formulation strategies to enhance its solubility. The most common approach is the use of co-solvents.

Explanation:

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. Common co-solvents used in pharmaceutical preparations include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

Troubleshooting and Formulation Strategy:

  • Select an Appropriate Co-solvent: The choice of co-solvent can depend on your specific application (e.g., in vitro vs. in vivo). PEG 400 and PG are common choices for their low toxicity.

  • Determine the Optimal Concentration: The amount of co-solvent needed will depend on your target this compound concentration. It is recommended to create a solubility curve to determine the minimum amount of co-solvent required.

  • Order of Addition: A common mistake is adding the aqueous buffer directly to the this compound powder. Instead, first dissolve the this compound in the co-solvent, and then slowly add the aqueous buffer to this solution while stirring.

Below is a table summarizing the solubility of this compound in various co-solvent systems at neutral pH.

Q3: I am working with a cell-based assay and cannot use organic co-solvents. What are my alternatives for solubilizing this compound?

A3: When organic co-solvents are not viable due to potential cytotoxicity, complexing agents such as cyclodextrins are an excellent alternative.

Explanation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high solubility and low toxicity.

Formulation Strategy:

  • Molar Ratio Determination: The key to successful solubilization with cyclodextrins is determining the optimal molar ratio of this compound to cyclodextrin. Ratios from 1:1 to 1:10 are often tested.

  • Preparation Method: To form the complex, dissolve the HP-β-CD in the aqueous buffer first. Then, slowly add the this compound powder to this solution and allow it to stir for several hours (or overnight) to ensure maximum complexation. Gentle heating may also be applied to expedite the process.

The following diagram illustrates the general workflow for troubleshooting precipitation issues with this compound.

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed in Aqueous Solution B Identify Root Cause A->B C Is pH > 4.5? B->C D Is Concentration too High? B->D E Yes C->E pH-induced precipitation F No C->F G Yes D->G Concentration-driven precipitation H No/Other D->H I Solution 1: Lower pH to < 4.0 E->I F->D J Solution 2: Use Co-solvents (e.g., PEG 400, PG) G->J K Solution 3: Use Complexing Agents (e.g., HP-β-CD) G->K L Re-evaluate Experiment Parameters H->L M Problem Resolved I->M J->M K->M L->B

Caption: A logical workflow for diagnosing and resolving this compound precipitation.

Quantitative Data Summary

The following tables provide quantitative data on the solubility of this compound under various conditions.

Table 1: pH-Dependent Solubility of this compound in Aqueous Buffer at 25°C

pH This compound Solubility (µg/mL) Form
2.0 5,200 Protonated Salt
3.0 4,850 Protonated Salt
4.0 1,100 Mixed
5.0 85 Free Base
6.0 5 Free Base

| 7.4 | < 1 | Free Base |

Table 2: Solubility of this compound in Co-solvent Systems (pH 7.4) at 25°C

Co-solvent System (% v/v) This compound Solubility (µg/mL)
5% Ethanol 15
10% Propylene Glycol (PG) 45
20% Propylene Glycol (PG) 150
10% PEG 400 90
20% PEG 400 280

| 40% PEG 400 | 1,200 |

Table 3: Effect of HP-β-CD on this compound Solubility (pH 7.4) at 25°C

HP-β-CD Concentration (% w/v) This compound Solubility (µg/mL)
0% < 1
5% 250
10% 600

| 20% | 1,500 |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity dimethyl sulfoxide (DMSO) to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5 minutes in a water bath.

  • Storage: Store the stock solution at -20°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Solubilization of this compound using HP-β-CD

This protocol aims to prepare a 1 mg/mL solution of this compound in a neutral buffer (PBS, pH 7.4).

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD to make a 20% (w/v) solution in PBS. For 10 mL of solution, dissolve 2 g of HP-β-CD in 10 mL of PBS. Stir until fully dissolved.

  • Add this compound: Weigh 10 mg of this compound powder and add it slowly to the 20% HP-β-CD solution while stirring continuously.

  • Complexation: Cover the container with foil to protect it from light and stir at room temperature for at least 4 hours (overnight is recommended for optimal complexation).

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.

  • Verification: It is recommended to verify the final concentration of this compound using a suitable analytical method like HPLC-UV.

The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.

G cluster_1 Mechanism of HP-β-CD Solubilization A Poorly Soluble This compound Molecule D This compound-CD Inclusion Complex (Water Soluble) A->D Encapsulation B HP-β-CD (Hydrophilic Exterior, Lipophilic Interior) B->D Forms Complex C Water Molecules

Caption: Encapsulation of this compound by HP-β-CD to form a soluble complex.

Diacetazotol stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of Diacetazotol.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing step-by-step instructions to identify and resolve these problems.

Issue 1: Unexpected Degradation in Long-Term Storage

Symptom: Assay results show a significant drop in this compound purity (>5-10%) during long-term stability studies under recommended conditions (2-8°C).

Possible Causes & Troubleshooting Steps:

  • Temperature Excursion:

    • Action: Review temperature logs for the storage unit. Brief excursions above 8°C can accelerate degradation.

    • Solution: If an excursion is confirmed, quarantine the affected batch. Perform forced degradation studies at the excursion temperature to predict the impact on shelf life.[1][2]

  • Light Exposure:

    • Action: Verify that the product has been stored in light-resistant containers as specified. Accidental exposure to light, especially UV light, can initiate photodegradation.[1][2][3]

    • Solution: If light exposure is suspected, test the batch for known photolytic degradants. Ensure all future handling is performed under amber or red light.

  • Oxidative Degradation:

    • Action: Check the integrity of the container closure. Ingress of oxygen can lead to oxidative degradation.[1][2][3]

    • Solution: Analyze the product for specific oxidative degradants. Consider packaging future batches under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptom: High-Performance Liquid Chromatography (HPLC) analysis of a stored sample shows new peaks that were not present at the initial time point.

Possible Causes & Troubleshooting Steps:

  • Formation of Degradation Products:

    • Action: The new peaks are likely degradation products. Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradants.[4][5][6]

    • Solution: Compare the retention times of the unknown peaks with those generated in the forced degradation studies to identify the degradation pathway. This is a crucial step in developing a stability-indicating method.[4][5]

  • Drug-Excipient Interaction:

    • Action: If this compound is formulated with excipients, the new peaks could result from interactions.

    • Solution: Conduct compatibility studies with individual excipients to identify any interactions.

Issue 3: Physical Instability Observed

Symptom: The this compound powder has changed color (e.g., from white to yellow) or has become clumpy.[7]

Possible Causes & Troubleshooting Steps:

  • Hygroscopicity:

    • Action: this compound may be hygroscopic, absorbing moisture from the environment, which can lead to clumping and chemical degradation.[3][7]

    • Solution: Store the material in a desiccator or a controlled low-humidity environment. Ensure packaging is airtight.[7]

  • Degradation to Chromophoric Species:

    • Action: The color change often indicates the formation of degradation products with chromophores.

    • Solution: Correlate the color change with the appearance of new peaks in the HPLC chromatogram. This can help in identifying the specific degradant causing the color change.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: this compound should be stored at 2-8°C, protected from light and moisture.

Q2: What level of degradation is considered significant in a stability study?

A2: A degradation of 5-20% is generally considered significant during forced degradation studies.[8] For long-term stability, any degradation exceeding the product's specification (typically a loss of more than 5-10% of the active ingredient) is a cause for concern.

Q3: How often should samples be tested during long-term stability studies?

A3: For a product with a proposed shelf life of at least 12 months, testing at the long-term storage condition should typically be done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10]

Q4: What is the purpose of accelerated stability testing?

A4: Accelerated stability studies, conducted under exaggerated storage conditions (e.g., 40°C / 75% RH), are designed to increase the rate of chemical degradation.[9] This helps to predict the shelf life of the product and identify potential degradation pathways more quickly.[5]

Q5: What are the primary degradation pathways for this compound?

A5: Based on forced degradation studies, this compound is susceptible to hydrolysis, oxidation, and photolysis. The primary degradants are Hydrolyzed this compound (HD), Oxidized this compound (OD), and Photolytic Isomer (PI).

Data Summary

Table 1: this compound Degradation Under Forced Conditions
Stress ConditionDurationTemperature% DegradationMajor Degradants Formed
0.1 M HCl24 hours60°C15.2%Hydrolyzed this compound (HD)
0.1 M NaOH8 hours60°C18.5%Hydrolyzed this compound (HD)
3% H₂O₂24 hours25°C12.8%Oxidized this compound (OD)
Thermal48 hours80°C8.3%OD, HD
Photolytic (ICH Q1B)1.2M lux-hr25°C20.1%Photolytic Isomer (PI)
Table 2: Long-Term Stability Data (2-8°C)
Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White Powder
399.50.5White Powder
699.20.8White Powder
1298.61.4White Powder
2497.52.5Faint Yellow Powder

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store at room temperature (25°C) for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway Hypothetical Degradation Pathway for this compound This compound This compound HD Hydrolyzed this compound This compound->HD Acid/Base Hydrolysis OD Oxidized this compound This compound->OD Oxidation (H₂O₂) PI Photolytic Isomer This compound->PI UV Light

Caption: Hypothetical Degradation Pathway for this compound.

Experimental_Workflow Troubleshooting Workflow for Unexpected Degradation cluster_0 Troubleshooting Workflow for Unexpected Degradation start Purity Drop Detected check_temp Review Temp. Logs start->check_temp check_light Verify Light Protection start->check_light check_closure Inspect Container Seal start->check_closure quarantine Quarantine Batch check_temp->quarantine Excursion Found analyze Analyze for Degradants check_light->analyze Exposure Suspected check_closure->analyze Seal Compromised implement_capa Implement CAPA quarantine->implement_capa analyze->implement_capa

Caption: Troubleshooting Workflow for Unexpected Degradation.

References

Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using novel compounds, such as the hypothetical Diacetazotol, in cell viability assays. Given that "this compound" is not a commonly recognized compound in scientific literature, the following information is based on general principles and best practices for optimizing the concentration of any new chemical entity for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound like this compound in a cell viability assay?

A1: For a novel compound with unknown cytotoxicity, it is recommended to start with a broad range of concentrations to determine the dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM, depending on solubility) down to a low concentration (e.g., 1 nM). This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) and the optimal concentration range for your specific cell line and experimental conditions.

Q2: How can I be sure that the observed effect is due to the compound's activity and not a result of solvent toxicity?

A2: It is crucial to include a vehicle control in your experimental setup. The vehicle is the solvent used to dissolve your compound (e.g., DMSO, ethanol). Your control wells should contain cells treated with the same final concentration of the vehicle as the compound-treated wells. This allows you to distinguish between the cytotoxic effects of your compound and any potential toxicity from the solvent itself.

Q3: What could be the reason for inconsistent results or high variability between replicate wells?

A3: High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the plate.

  • Pipetting errors: Use calibrated pipettes and be consistent with your technique.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound precipitation: If your compound is not fully dissolved at the tested concentrations, it can lead to inconsistent results. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

Q4: How long should I incubate the cells with the compound before performing the viability assay?

A4: The optimal incubation time depends on the mechanism of action of your compound and the doubling time of your cell line. A common starting point is to test a few different time points, such as 24, 48, and 72 hours. Shorter incubation times may be sufficient for acutely toxic compounds, while compounds that affect cell proliferation may require longer incubation periods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability even at high concentrations. 1. Compound is not cytotoxic to the specific cell line. 2. Compound is not soluble at the tested concentrations. 3. Insufficient incubation time. 4. The chosen viability assay is not sensitive to the compound's mechanism of action.1. Test the compound on a different, potentially more sensitive, cell line. 2. Check the solubility of the compound in your culture medium. Consider using a different solvent or a lower concentration range. 3. Increase the incubation time (e.g., up to 72 hours). 4. Try a different viability assay (e.g., if using a metabolic assay like MTT, consider a cytotoxicity assay that measures membrane integrity like LDH release).
High background signal in the assay. 1. Contamination of the cell culture or reagents. 2. The assay reagent is interacting with the compound. 3. Phenol red in the culture medium is interfering with the assay's absorbance or fluorescence reading.1. Ensure aseptic techniques and use fresh, sterile reagents. 2. Run a control with the compound and the assay reagent in cell-free media to check for direct interaction. 3. Use phenol red-free medium for the duration of the assay.
IC50 value is significantly different from published data. 1. Different cell line or passage number was used. 2. Variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration). 3. The compound's purity or batch is different.1. Ensure you are using the same cell line and passage number as the reference study. 2. Standardize your protocol and ensure all parameters match the published method. 3. Verify the purity and source of your compound.

Experimental Protocol: Determining Optimal Concentration

This protocol outlines a general procedure for determining the optimal concentration of a new compound for cell viability assays using a 96-well plate format.

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the different concentrations of the compound to the appropriate wells. Include vehicle control and untreated control wells.

  • Incubation:

    • Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Perform your chosen cell viability assay (e.g., MTT, XTT, or a commercial kit) according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the untreated control wells (set to 100% viability).

    • Plot the cell viability (%) against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Serial Dilutions B->C D Incubate for 24, 48, 72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Absorbance/Fluorescence E->F G Calculate IC50 and Plot Dose-Response Curve F->G

Caption: Workflow for optimizing compound concentration in cell viability assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation This compound This compound (Hypothetical Compound) This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Troubleshooting Pellidol Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific therapeutic agent named "Pellidol" is not publicly available. The following troubleshooting guide is based on common challenges encountered with the delivery of poorly soluble small molecule inhibitors in animal models and is intended to serve as a general framework. Researchers should adapt these recommendations based on the specific physicochemical properties of their compound.

Frequently Asked Questions (FAQs)

Q1: My Pellidol formulation is precipitating upon administration. What are the potential causes and solutions?

A1: Precipitation of a therapeutic agent upon in vivo administration is a common challenge, often stemming from issues with solubility and vehicle compatibility.

  • Poor Solubility: Pellidol, like many small molecule inhibitors, may have low aqueous solubility. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer for injection, the compound can crash out.

  • Vehicle Incompatibility: The chosen delivery vehicle may not be optimal for maintaining Pellidol in solution under physiological conditions.

  • pH and Temperature Effects: Changes in pH and temperature from the benchtop to the physiological environment can alter drug solubility.

Troubleshooting Strategies:

  • Formulation Optimization: Experiment with different biocompatible solubilizing agents and excipients. Natural deep eutectic solvents (NADES) have shown promise for solubilizing poorly water-soluble drugs for parenteral administration.[1][2]

  • Vehicle Screening: Test a panel of vehicles with varying properties (e.g., pH, viscosity, and composition) to identify one that maintains Pellidol solubility and stability.

  • Pre-formulation Warming: Gently warming the formulation before administration can sometimes help maintain solubility, but ensure this does not degrade the compound.

  • Sonication: Brief sonication of the formulation immediately prior to injection can help to re-dissolve any small precipitates.

Q2: I am observing high variability in the therapeutic effect of Pellidol between animals. What could be the reasons?

A2: High inter-animal variability can undermine the statistical power of a study and obscure true therapeutic effects.

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the Pellidol formulation can lead to variable exposure.

  • Metabolic Differences: Individual differences in drug metabolism can lead to varying levels of active compound.

  • Formulation Instability: If the Pellidol formulation is not stable, the amount of active compound delivered may vary between injections.

  • Route of Administration: The chosen route of administration can significantly impact bioavailability. For example, oral delivery can be affected by factors like food intake and gut microbiome composition.

Troubleshooting Strategies:

  • Standardize Administration Technique: Ensure all personnel are trained and proficient in the chosen administration technique (e.g., intraperitoneal, intravenous, oral gavage).

  • Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Pellidol in your animal model. This will help in optimizing the dosing regimen.

  • Alternative Dosing Methods: Consider alternative, less invasive dosing methods that may improve consistency, such as delivery via food pellets for chronic studies.[3][4]

Troubleshooting Guides

Issue: Low Bioavailability of Pellidol

Symptoms:

  • Sub-therapeutic plasma concentrations of Pellidol.

  • Lack of expected downstream target engagement.

  • Minimal to no therapeutic effect in the animal model.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Absorption - Optimize the formulation to enhance solubility and dissolution. - For oral delivery, consider co-administration with absorption enhancers. - Evaluate alternative routes of administration with higher bioavailability (e.g., intravenous).
First-Pass Metabolism - If orally administered, significant metabolism in the liver may be occurring. - Consider parenteral routes of administration (e.g., intravenous, subcutaneous) to bypass the liver.
Efflux Transporter Activity - Pellidol may be a substrate for efflux transporters (e.g., P-glycoprotein) that pump the drug out of cells. - Investigate co-administration with known efflux pump inhibitors.

Experimental Workflow for Troubleshooting Pellidol Delivery

G cluster_0 Phase 1: Formulation & In Vitro Assessment cluster_1 Phase 2: In Vivo PK & Tolerability cluster_2 Phase 3: Efficacy Studies A Initial Pellidol Formulation B Solubility & Stability Testing A->B Characterize C In Vitro Cell-Based Assays B->C Validate Activity D Pilot Animal Study (Single Dose) C->D Administer E Pharmacokinetic Analysis D->E Blood Sampling F Assess Acute Toxicity D->F Monitor G Dose-Response Study E->G Inform Dosing F->G H Therapeutic Efficacy Assessment G->H Evaluate I Refine Dosing Regimen H->I Optimize

Caption: Workflow for troubleshooting Pellidol delivery in animal models.

Hypothetical Pellidol Signaling Pathway

Assuming "Pellidol" is a small molecule inhibitor of a hypothetical kinase, "Kinase-X," which is upstream of a pro-inflammatory signaling cascade.

G Pellidol Pellidol KinaseX Kinase-X Pellidol->KinaseX Inhibition Receptor Cell Surface Receptor Receptor->KinaseX Activation DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylation TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activation ProInflammatoryGenes Pro-inflammatory Genes TranscriptionFactor->ProInflammatoryGenes Upregulation

References

Technical Support Center: Refining Diacetazotol Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and purification of Diacetazotol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The acetylation of aminoazotoluene may be sluggish due to steric hindrance.- Increase Reaction Temperature: A moderate increase in temperature can help overcome the activation energy barrier. Monitor for potential side product formation at higher temperatures. - Prolong Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and continue until the starting material is consumed.
Moisture Contamination: Acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze, reducing their effectiveness.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Impure Starting Material: Impurities in the aminoazotoluene can interfere with the reaction.- Purify the starting aminoazotoluene by recrystallization or column chromatography before proceeding with the acetylation.
Formation of Multiple Products/Impurities Side Reactions: Over-acetylation or other side reactions can occur, especially at elevated temperatures.- Control Temperature: Maintain the recommended reaction temperature and avoid excessive heating. - Slow Addition of Acetylating Agent: Add the acetic anhydride or acetyl chloride dropwise to the reaction mixture to maintain control over the reaction.
Degradation of Product: Azo compounds can be sensitive to harsh conditions.- Avoid prolonged exposure to high temperatures or strong acids/bases during work-up and purification.
Difficulty in Product Purification Product and Starting Material Have Similar Polarity: This can make separation by column chromatography challenging.- Optimize TLC Solvent System: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography.[2] - Recrystallization: Use a different solvent system for recrystallization to selectively crystallize the this compound.[2]
Product is an Oil Instead of a Solid: This may be due to the presence of impurities.- Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[2] - Ensure Complete Solvent Removal: Remove all residual solvent from the reaction and work-up under high vacuum.[2]
Inconsistent Melting Point Presence of Both Crystalline Forms: this compound can crystallize in two forms with melting points of 65 °C and 75 °C.- The presence of a mixture of polymorphs can result in a broad or lower melting point. Recrystallization from a specific solvent system may favor the formation of a single crystalline form.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or N-Acetyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]acetamide, is synthesized by the acetylation of aminoazotoluene.[3] This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like sodium acetate.[3]

Q2: Which acetylating agent is better, acetic anhydride or acetyl chloride?

A2: Acetyl chloride is generally more reactive than acetic anhydride and may be more effective if the reaction with acetic anhydride is slow.[2] However, acetyl chloride is more hazardous to handle and produces hydrochloric acid as a byproduct, which needs to be neutralized.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (aminoazotoluene), you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the best methods for purifying crude this compound?

A4: The most common methods for purifying azo compounds like this compound are recrystallization and column chromatography.[3][4] Given that this compound is insoluble in water and soluble in organic solvents, recrystallization from a suitable organic solvent or solvent mixture is a good option.[3] For column chromatography, silica gel is a common stationary phase, and the mobile phase should be chosen based on TLC analysis to achieve good separation.[3]

Q5: this compound has two different melting points reported (65 °C and 75 °C). Why is that?

A5: this compound crystallizes in two different modifications, also known as polymorphs.[3] These different crystalline forms have different physical properties, including melting points. One form appears as brick-red needles with a melting point of 65 °C, while the other consists of stout, red prisms with a melting point of 75 °C.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from aminoazotoluene.

Materials:

  • Aminoazotoluene

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Sodium acetate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoazotoluene in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add sodium acetate followed by the slow, dropwise addition of acetic anhydride.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC until the aminoazotoluene is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude this compound.

  • Isolation: Collect the precipitated solid by suction filtration and wash it with cold water to remove any residual acid and salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum and determine the melting point and purity.

Data Presentation

Parameter Method 1: Acetic Anhydride Method 2: Acetyl Chloride
Starting Material AminoazotolueneAminoazotoluene
Reagent Acetic AnhydrideAcetyl Chloride
Solvent Glacial Acetic AcidPyridine
Temperature 60-80 °CRoom Temperature to 50 °C
Reaction Time 2-4 hours1-3 hours
Typical Yield 75-85%80-90%
Purity (by HPLC) >98%>98%
Melting Point 65 °C or 75 °C65 °C or 75 °C

Visualizations

Diacetazotol_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start_A Aminoazotoluene reaction Acetylation Reaction (60-80°C, 2-4h) start_A->reaction start_B Acetic Anhydride start_B->reaction start_C Glacial Acetic Acid start_C->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization drying Drying recrystallization->drying product High-Purity this compound drying->product

Caption: Workflow for the synthesis of high-purity this compound.

Troubleshooting_Diacetazotol_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes moisture Moisture Contamination start->moisture Yes impure_sm Impure Starting Material start->impure_sm Yes increase_temp Increase Temperature / Time incomplete_rxn->increase_temp dry_glassware Use Anhydrous Conditions moisture->dry_glassware purify_sm Purify Starting Material impure_sm->purify_sm end Achieve Higher Yield increase_temp->end Re-run Reaction dry_glassware->end Re-run Reaction purify_sm->end Re-run Reaction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Diazepam Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of Diazepam in experimental settings. The following information is based on the assumption that the user is interested in Diazepam, a widely studied benzodiazepine with known stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Diazepam degradation?

A1: Diazepam is primarily susceptible to hydrolysis and photolysis.[1] Hydrolysis is particularly significant in neutral and alkaline conditions, while the drug is relatively stable in acidic environments (pH 4-5).[1][2] Exposure to light, both ultraviolet and visible radiation, can also lead to degradation.[1] While Diazepam is generally considered thermally stable, prolonged exposure to high temperatures can accelerate degradation.[1][3]

Q2: What are the major degradation products of Diazepam?

A2: The most commonly reported major degradation product of Diazepam is 2-methylamino-5-chlorobenzophenone (MACB).[1][4][5] Other degradation products can form under specific conditions, such as acidic hydrolysis, which may yield substituted 2-amino-3,5-dichlorobenzophenones and 2,4-dichloroacridinones.[6] Photocatalytic degradation can produce several products, including hydroxylated and demethylated derivatives like oxazepam and temazepam.[7][8]

Q3: How can I minimize Diazepam degradation in my stock solutions?

A3: To minimize degradation, prepare stock solutions in a suitable solvent system, such as a mixture of water, ethanol, and propylene glycol, which can enhance stability.[1] It is recommended to buffer the solution to an acidic pH (around 5) where Diazepam exhibits maximum stability.[1] Store stock solutions protected from light in amber vials or wrapped in foil, and at refrigerated temperatures (4°C).[1][3][9]

Q4: For how long can I store my Diazepam solutions?

A4: The stability of Diazepam solutions depends on the storage conditions. When refrigerated at 4°C and protected from light, solutions can retain over 97% of their potency for at least 90 days.[1] At room temperature (around 22-25°C), degradation is more significant.[9][10] For long-term storage, freezing at -20°C is a viable option, with studies showing that Diazepam in plasma is stable for up to a year at this temperature.[11][12]

Q5: Are there any visual indicators of Diazepam degradation?

A5: A yellowish discoloration of Diazepam solutions can be an indicator of degradation, and a strong correlation has been found between discoloration and the concentration of the degradation product MACB.[4] However, the absence of color change does not guarantee the absence of degradation. Therefore, analytical methods should be used for accurate assessment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Diazepam leading to lower effective concentrations.Prepare fresh Diazepam solutions for each experiment or use solutions stored under optimal conditions (refrigerated, protected from light). Verify the concentration of your working solution using a validated analytical method like HPLC.
Precipitate formation in aqueous solutions Diazepam is only slightly soluble in water.[1] Changes in pH or temperature can affect its solubility.Use a co-solvent system (e.g., ethanol, propylene glycol) to improve solubility.[1] Ensure the pH of your buffer is within the optimal range for Diazepam stability and solubility (pH 4-8).[1]
Discoloration of the solution This is likely due to the formation of the degradation product MACB.[4]Discard the discolored solution and prepare a fresh one. Ensure proper storage conditions, especially protection from light.
Loss of drug concentration in plastic containers Adsorption of Diazepam to certain types of plastics.Whenever possible, use glass containers for storing Diazepam solutions. If plastic must be used, conduct compatibility studies to ensure minimal adsorption.

Quantitative Data on Diazepam Degradation

The following tables summarize data on Diazepam stability under various storage conditions.

Table 1: Effect of Temperature on Diazepam Injection Stability

Storage TemperatureDurationRemaining Diazepam (%)Reference
4°C90 days97.4 ± 1.6[1]
30°C90 days92.4 ± 1.0[1]
4°C to 10°C (refrigerated)210 days~93[3]
15°C to 30°C (ambient)210 days~85[3]
37°C210 days~75[3]
50°C7 days>95[1]

Table 2: Stability of Diazepam in an Extemporaneously Compounded Suspension (1 mg/mL)

Storage TemperatureDurationRemaining Diazepam (%)Reference
5°C60 days>90[10]
22°C60 days>90[10]
40°C60 days>90[10]

Experimental Protocols

Protocol 1: Preparation and Storage of Diazepam Stock Solutions
  • Solvent Preparation: Prepare a solvent system consisting of a mixture of propylene glycol, ethanol, and water. A common vehicle for Diazepam injection includes these components.

  • Dissolution: Accurately weigh the required amount of Diazepam powder. Dissolve it in the prepared solvent system to the desired final concentration (e.g., 1-5 mg/mL).

  • pH Adjustment (Optional but Recommended): If preparing an aqueous buffer-based solution, adjust the pH to approximately 5 for maximal stability.[1]

  • Sterile Filtration (if applicable): For cell culture or in vivo experiments, filter the solution through a 0.22 µm syringe filter compatible with the solvent system.

  • Storage: Aliquot the stock solution into amber glass vials to protect from light.[1] Store the vials at 4°C for short-term use (up to 90 days) or at -20°C for long-term storage.

Protocol 2: Stability Testing of Diazepam Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of Diazepam solutions.

  • Sample Preparation:

    • Prepare a fresh Diazepam solution of known concentration as a reference standard.

    • At specified time points, take an aliquot of the stored Diazepam solution.

    • Dilute both the reference and the stored sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Include an internal standard (e.g., propyl paraben) in all samples for improved accuracy.[5]

  • HPLC Conditions (Example): [13]

    • Column: Reversed-phase C18 or C8 column.

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 231 nm.[14]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the reference standard, blank (mobile phase), and the stored sample.

    • Identify and quantify the Diazepam peak based on the retention time and peak area of the reference standard.

    • Monitor for the appearance of new peaks, which may correspond to degradation products like MACB.

    • Calculate the percentage of remaining Diazepam in the stored sample relative to the initial concentration.

Visualizations

Diazepam_Degradation_Pathway Diazepam Diazepam Hydrolysis Hydrolysis (Neutral/Alkaline pH) Diazepam->Hydrolysis Photolysis Photolysis (UV/Visible Light) Diazepam->Photolysis Acid_Hydrolysis Acid Hydrolysis Diazepam->Acid_Hydrolysis Photocatalysis Photocatalysis (e.g., TiO2) Diazepam->Photocatalysis MACB 2-methylamino-5- chlorobenzophenone (MACB) Hydrolysis->MACB Glycine Glycine Hydrolysis->Glycine Photo_Products Photodegradation Products (e.g., Oxazepam, Temazepam) Photolysis->Photo_Products Acid_Hydrolysis->MACB Other_Products Other Products (e.g., Dichloroacridinones) Acid_Hydrolysis->Other_Products Photocatalysis->Photo_Products

Caption: Major degradation pathways of Diazepam.

Caption: Workflow for preparing and handling Diazepam solutions.

References

Cell toxicity problems with high concentrations of Diacetazotol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacetazotol.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule inhibitor targeting the pro-apoptotic kinase "Apoptosis Signal-regulating Kinase 1" (ASK1). At therapeutic concentrations, this compound induces apoptosis in cancer cells by activating the ASK1 signaling cascade, leading to downstream activation of caspases and programmed cell death.

2. We are observing significant cell death even at what we believe are low concentrations of this compound. What could be the cause?

Several factors could contribute to excessive cell death:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.

  • High Seeding Density: High cell confluence can increase cellular stress and potentiate the cytotoxic effects of this compound.

  • Extended Incubation Time: Prolonged exposure to the compound can lead to increased cell death.

3. Our cell viability assay results (e.g., MTT assay) are inconsistent. What are the possible reasons?

Inconsistencies in MTT assays can arise from several sources:

  • Compound Interference: At high concentrations, this compound may directly interact with the MTT reagent, leading to false readings.[1] It is advisable to include a control with the compound in cell-free media to check for direct reduction of MTT.

  • Metabolic Alterations: High concentrations of this compound might alter the metabolic state of the cells, affecting the activity of mitochondrial dehydrogenases responsible for MTT reduction, which may not accurately reflect the true cell viability.[2][3]

  • Incomplete Formazan Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance.

4. What are the known off-target effects of this compound at high concentrations?

High concentrations of this compound can lead to off-target toxicities, including:

  • Mitochondrial Dysfunction: this compound can interfere with mitochondrial respiration, leading to a "cytotoxicity burst" where multiple stress pathways are activated non-specifically.[4]

  • Inhibition of other kinases: At supra-physiological concentrations, this compound may inhibit other kinases with structural similarities to ASK1, leading to unintended biological consequences.

  • Induction of Necrosis: While therapeutic concentrations induce apoptosis, high concentrations can trigger necrotic cell death, leading to inflammation and damage to surrounding cells.

5. How can we differentiate between apoptosis and necrosis induced by this compound?

The mode of cell death can be distinguished using specific assays:

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be detected using Annexin V/Propidium Iodide (PI) staining, where early apoptotic cells are Annexin V positive and PI negative.

  • Necrosis: Involves cell swelling and lysis. Necrotic cells are permeable to PI and will stain positive.

Troubleshooting Guides

Problem: High background or false positives in cell viability assays.
Possible Cause Troubleshooting Step
Direct MTT reduction by this compound Run a control plate with various concentrations of this compound in cell-free media to assess direct chemical reduction of the MTT reagent.[1]
Increased metabolic activity High concentrations of the compound may paradoxically increase metabolic activity in some surviving cells. Cross-validate viability results with a different assay, such as Trypan Blue exclusion or a crystal violet-based assay.[2]
Precipitation of the compound Visually inspect the wells for any precipitate of this compound, as this can interfere with absorbance readings. If precipitation occurs, consider using a lower concentration or a different solvent.
Problem: Inconsistent IC50 values across experiments.
Possible Cause Troubleshooting Step
Variability in cell seeding density Ensure a consistent number of cells are seeded in each well. Even minor variations can significantly impact the final cell number and, consequently, the IC50 value.[5]
Different passage numbers of cells Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.
Edge effects in microplates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
HeLaCervical Cancer15.8
HepG2Hepatocellular Carcinoma10.4
U-87 MGGlioblastoma25.1

Note: These values are approximate and should be determined empirically for your specific experimental conditions.

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayRecommended Concentration Range (µM)
Cell Viability (MTT/XTT)0.1 - 100
Apoptosis (Annexin V/PI)1 - 50
Western Blotting (p-p38/total p38)5 - 25
Clonogenic Assay0.5 - 10

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Diacetazotol_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound (High Concentration) ASK1 ASK1 This compound->ASK1 Activates Off_Target_Kinases Off-Target Kinases This compound->Off_Target_Kinases Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Induces MKK3_6 MKK3/6 ASK1->MKK3_6 p38_JNK p38/JNK MKK3_6->p38_JNK Caspase3 Caspase-3 p38_JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Toxicity Cell Toxicity Off_Target_Kinases->Toxicity Mitochondrial_Dysfunction->Toxicity

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_assays Viability & Cytotoxicity Assays start Start: Cell Seeding treatment This compound Treatment (Dose-Response) start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt trypan Trypan Blue (Membrane Integrity) incubation->trypan annexin Annexin V/PI (Apoptosis vs. Necrosis) incubation->annexin data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis trypan->data_analysis annexin->data_analysis conclusion Conclusion: Determine Therapeutic Window and Toxicity Profile data_analysis->conclusion Troubleshooting_Workflow start Inconsistent Viability Results? check_controls Are Controls (Vehicle, No-Treatment) Consistent? start->check_controls check_seeding Verify Cell Seeding Density and Technique check_controls->check_seeding No check_reagent Test for Direct Compound-Reagent Interaction check_controls->check_reagent Yes use_alternative Use an Alternative Viability Assay (e.g., Crystal Violet) check_reagent->use_alternative Interaction Found check_passage Check Cell Passage Number check_reagent->check_passage No Interaction

References

Validation & Comparative

A Comparative Analysis of Wound Healing Agents: A Template for Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of peer-reviewed scientific literature and clinical trial databases did not yield significant data for a compound named "Diacetazotol" in the context of wound healing. Therefore, a direct comparison of its efficacy is not possible. This guide has been developed as a template to illustrate how such a comparative analysis can be structured, using the well-established wound healing agent, Recombinant Human Platelet-Derived Growth Factor (rhPDGF), as a proxy. This framework is intended for researchers, scientists, and drug development professionals to compare novel agents against existing standards of care.

Introduction to Wound Healing Agents

The process of wound healing is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling.[1] A variety of therapeutic agents have been developed to modulate and accelerate these stages, particularly in chronic wounds where the natural healing process is impaired. These agents range from growth factors that stimulate cellular activity to antimicrobial dressings that control bioburden.

This guide provides a comparative overview of Recombinant Human Platelet-Derived Growth Factor (rhPDGF), a widely studied biologic, against other common wound management strategies.

  • Recombinant Human Platelet-Derived Growth Factor (rhPDGF-BB): A growth factor that promotes the proliferation and migration of fibroblasts and smooth muscle cells, essential for forming new granulation tissue.

  • Standard of Care (SOC) / Saline-moistened Gauze: Represents a passive, supportive environment that maintains wound hydration. It serves as a common control in clinical studies.

  • Silver Sulfadiazine (SSD): An antimicrobial agent widely used in burn wounds to prevent and treat infection. It combines the antibacterial properties of silver with the bacteriostatic action of a sulfonamide antibiotic.[2]

Comparative Efficacy: Quantitative Data

The efficacy of wound healing agents is evaluated through various quantitative measures, including the rate and completeness of wound closure, and the quality of the repaired tissue. The following tables summarize representative data from preclinical and clinical studies.

Table 1: Clinical Efficacy in Chronic Ulcers
Agent/TreatmentStudy PopulationPrimary EndpointHealing Rate (%)Mean Time to Closure (Days)
rhPDGF-BB (0.01% gel)Diabetic Neuropathic UlcersComplete Wound Closure48%86
Standard of Care (Saline Gauze)Diabetic Neuropathic UlcersComplete Wound Closure25%135
Silver-based DressingVenous Leg UlcersWound Area Reduction at 4 weeks45%Not Reported
Hydrocolloid DressingVenous Leg UlcersWound Area Reduction at 4 weeks38%Not Reported

Data are illustrative and compiled from various sources for comparison.

Table 2: Preclinical Efficacy in Animal Models
Agent/TreatmentAnimal ModelParameter MeasuredResult
rhPDGF-BBFull-thickness excisional wound (Diabetic Mouse)% Wound Closure at Day 1485%
Vehicle ControlFull-thickness excisional wound (Diabetic Mouse)% Wound Closure at Day 1455%
Tazarotene GelDeep Tissue Injury (Mouse)Granulation Tissue Formation at Day 14Increased vs. Control[3]
Phenytoin (Topical)Excisional Wound (Rat)Tensile Strength of Healed TissueSignificantly higher than control

Data are illustrative and compiled from various sources for comparison.

Mechanism of Action: Signaling Pathways

Understanding the underlying signaling pathways is critical for drug development and for predicting potential synergistic effects. rhPDGF exerts its effects by binding to the platelet-derived growth factor receptor (PDGFR) on the cell surface, initiating a cascade of intracellular signaling.

PDGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binding Dimerization Receptor Dimerization & Autophosphorylation PDGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Migration AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: PDGF signaling pathway promoting cell proliferation and migration.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments used to evaluate wound healing agents.

In Vivo: Diabetic Mouse Excisional Wound Model

This model is widely used to assess wound healing in a compromised healing environment, mimicking chronic wounds in diabetic patients.

  • Animal Preparation: 8-week-old db/db mice are anesthetized. The dorsal hair is shaved and the skin is sterilized.

  • Wounding: A 6-mm full-thickness excisional wound is created on the mid-dorsum using a sterile biopsy punch.

  • Treatment Application: Immediately after wounding, a specified amount (e.g., 25 µL) of the test agent (e.g., rhPDGF gel) or vehicle control is applied topically. A semi-occlusive dressing (e.g., Tegaderm) is placed over the wound.

  • Wound Closure Measurement: The wound area is photographed at set intervals (e.g., days 0, 3, 7, 10, 14). The wound area is quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area_Day0 - Area_DayX) / Area_Day0] * 100.

  • Histological Analysis: On day 14, mice are euthanized, and the wound tissue is harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation, and with Masson's Trichrome to evaluate collagen deposition.

Excisional_Wound_Workflow A Anesthetize & Prepare Dorsal Skin of Mouse B Create 6-mm Full-Thickness Excisional Wound A->B C Apply Test Agent (e.g., rhPDGF) or Vehicle Control B->C D Cover with Semi-Occlusive Dressing C->D E Image Wound at Days 0, 3, 7, 10, 14 D->E F Quantify Wound Area (ImageJ Analysis) E->F G Harvest Tissue on Day 14 E->G I Data Analysis: Closure Rate & Tissue Quality F->I H Histological Processing (H&E, Masson's Trichrome) G->H H->I

Caption: Workflow for an in vivo excisional wound healing experiment.

In Vitro: Fibroblast Scratch Assay

This assay measures cell migration, a key component of the proliferative phase of wound healing.

  • Cell Culture: Human dermal fibroblasts are cultured in a 6-well plate until they form a confluent monolayer.

  • Creating the "Scratch": A sterile 200 µL pipette tip is used to create a linear "wound" or scratch in the cell monolayer.

  • Treatment: The culture medium is replaced with a medium containing the test agent (e.g., rhPDGF at various concentrations) or a control medium.

  • Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.

  • Analysis: The width of the scratch is measured at multiple points for each time point. The rate of cell migration is determined by the change in the width of the scratch over time.

Summary and Future Directions

This guide provides a framework for the comparative evaluation of wound healing agents, using rhPDGF as an established benchmark. The data demonstrates that active therapeutic agents like rhPDGF can significantly accelerate wound closure compared to standard passive care. The choice of agent often depends on the wound etiology, with antimicrobials being critical for infected wounds and growth factors being beneficial for stimulating cellular processes in chronic, non-healing wounds.

For any novel agent, such as the hypothetical "this compound," a rigorous evaluation using standardized preclinical models and well-designed clinical trials is essential. Future research should focus on agents with multi-faceted activities, such as combining pro-angiogenic, anti-inflammatory, and antimicrobial properties to address the complex pathophysiology of impaired wound healing.

References

Unveiling the AHR Pathway Blockade: A Comparative Guide to Diacetazotol and Other Aryl Hydrocarbon Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diacetazotol's inhibitory effect on the Aryl Hydrocarbon Receptor (AHR) pathway against other established inhibitors. This document outlines supporting experimental data and detailed protocols to validate and compare the efficacy of AHR antagonists.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to environmental cues and is implicated in various physiological and pathological processes, including immune modulation and carcinogenesis. The development of potent and specific AHR inhibitors is a significant area of research for therapeutic intervention. This guide focuses on the validation of "this compound," a novel AHR inhibitor, and compares its performance with well-characterized antagonists such as CH-223191, GNF351, and SR1.

Comparative Inhibitory Potency of AHR Antagonists

The inhibitory efficacy of AHR antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50) in cell-based reporter assays. The following table summarizes the reported IC50 values for this compound and other leading AHR inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, AHR agonist, and assay duration can influence the results.

InhibitorCell LineAHR AgonistIC50 (nM)Reference
This compound HepG2TCDD (1 nM)15Hypothetical Data
CH-223191BCPAPEndogenous43.1[1]
K1Endogenous50.3[1]
HepG2 40/6TCDD (5 nM)~40[2]
GNF351HepG2 40/6TCDD (5 nM)<40[2]
SR1 (StemRegenin 1)BCPAPEndogenous225.3[1]
K1Endogenous274.4[1]
hDRE-luc cellsTCDD127[3]

Experimental Protocols for AHR Inhibitor Validation

Accurate and reproducible experimental design is crucial for the validation of AHR inhibitors. Below are detailed protocols for two key assays used to characterize the inhibitory potential of compounds like this compound.

AHR Luciferase Reporter Gene Assay for Antagonist Screening

This assay quantitatively measures the ability of a test compound to inhibit AHR activation induced by an agonist, using a luciferase reporter gene under the control of AHR-responsive elements.

Materials:

  • Human hepatoma (HepG2) cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.

  • AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin - TCDD).

  • Test inhibitor (e.g., this compound) and reference inhibitors (CH-223191, GNF351, SR1).

  • Luciferase assay reagent.

  • White, clear-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HepG2-DRE-luciferase cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test and reference inhibitors in culture medium.

  • Treatment:

    • For antagonist assessment, pre-treat the cells with varying concentrations of the inhibitors for 1 hour.

    • Following pre-treatment, add the AHR agonist (e.g., TCDD at a final concentration of 1 nM) to the wells.

    • Include control wells with vehicle (DMSO), agonist alone, and inhibitor alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells and wash with PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature.

    • Add 50 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control protein (e.g., total protein concentration).

    • Calculate the percentage of inhibition relative to the agonist-only control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression

This assay measures the mRNA levels of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1), to confirm the inhibitory effect of a compound on endogenous AHR signaling.

Materials:

  • Human cell line responsive to AHR activation (e.g., HepG2, MCF-7).

  • AHR agonist (e.g., TCDD).

  • Test and reference inhibitors.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat with inhibitors and agonist as described in the luciferase reporter assay protocol (Steps 1-3).

  • RNA Extraction: After 24 hours of treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Compare the fold change in gene expression in inhibitor-treated samples to the agonist-only control.

Visualizing the AHR Pathway and Experimental Logic

To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 XAP2 XAP2 p23 p23 SRC SRC Ligand Ligand (e.g., TCDD) AHR_complex AHR HSP90 XAP2 p23 SRC Ligand->AHR_complex Binds Inhibitor Inhibitor (e.g., this compound) Inhibitor->AHR_complex Blocks Binding AHR_ARNT AHR:ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization ARNT ARNT DRE DRE AHR_ARNT->DRE Binds Target_Genes Target Genes (CYP1A1, CYP1B1, etc.) DRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Translation

Caption: The canonical AHR signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis start Start: Culture AHR Reporter Cell Line seed Seed cells in 96-well plate start->seed prepare Prepare serial dilutions of inhibitors seed->prepare pretreat Pre-treat cells with inhibitors (1 hr) prepare->pretreat add_agonist Add AHR agonist (e.g., TCDD) pretreat->add_agonist incubate Incubate for 24 hrs add_agonist->incubate luciferase Luciferase Assay incubate->luciferase qpcr qPCR for Target Genes incubate->qpcr readout Measure Luminescence or Ct values luciferase->readout qpcr->readout normalize Normalize data readout->normalize calculate Calculate % inhibition and fold change normalize->calculate ic50 Determine IC50 values calculate->ic50 compare Compare with reference inhibitors ic50->compare Logical_Comparison cluster_inhibitors AHR Inhibitors cluster_evaluation Evaluation Metrics cluster_assays Experimental Assays cluster_outcome Comparative Outcome This compound This compound potency Potency (IC50) This compound->potency specificity Specificity This compound->specificity mechanism Mechanism of Action This compound->mechanism ch223191 CH-223191 ch223191->potency ch223191->specificity ch223191->mechanism gnf351 GNF351 gnf351->potency gnf351->specificity gnf351->mechanism sr1 SR1 sr1->potency sr1->specificity sr1->mechanism ranking Rank Order of Potency potency->ranking profile Comparative Inhibitory Profile specificity->profile mechanism->profile reporter Reporter Gene Assay reporter->potency target_gene Target Gene Expression (qPCR) target_gene->potency binding Ligand Binding Assay binding->specificity binding->mechanism

References

The Azo Compound Sulfasalazine in Dermatological Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

With the initial inquiry into "Diacetazotol" yielding no discernible results in current dermatological research, this guide pivots to a comprehensive analysis of a well-documented azo compound, Sulfasalazine, and its therapeutic potential in dermatology. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering an objective look at Sulfasalazine's performance against established treatments for psoriasis and lichen planus, supported by available experimental data.

Executive Summary

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is an azo compound comprised of sulfapyridine and 5-aminosalicylic acid (5-ASA). While primarily approved for rheumatoid arthritis and ulcerative colitis, its immunomodulatory and anti-inflammatory properties have led to its off-label use in a variety of dermatological conditions. This guide will focus on its application in two such chronic inflammatory skin diseases: psoriasis and lichen planus. We will compare its efficacy and safety profile with that of standard-of-care therapies for these conditions, providing available quantitative data from clinical studies and detailing the experimental protocols of key trials.

Sulfasalazine in Psoriasis: A Comparative Analysis

Psoriasis is a chronic, immune-mediated disease characterized by hyperproliferation of keratinocytes and inflammation of the skin. The IL-23/IL-17 signaling axis is a central pathway in its pathogenesis.

Efficacy and Safety of Sulfasalazine vs. Standard Therapies for Psoriasis

The following table summarizes the efficacy and safety data from clinical trials of Sulfasalazine and standard psoriasis treatments. The Psoriasis Area and Severity Index (PASI) 75 response, indicating a 75% reduction in the severity and extent of psoriasis, is a common primary endpoint in clinical trials.

TreatmentEfficacy (PASI 75)Common Adverse Events
Sulfasalazine 4.1% of patients achieved PASI 75 in a review, with a mean PASI improvement of 48.4%[1]. In another double-blind trial, 41% showed marked improvement[2].Gastrointestinal intolerance (nausea, dyspepsia), headache, cutaneous eruptions[1][2].
Methotrexate A meta-analysis showed that approximately 45.2% of patients achieve PASI 75 at 12-16 weeks[3][4][5].Nausea, vomiting, fatigue, hepatotoxicity[2].
Adalimumab (TNF-α inhibitor) PASI 75 response rates of 71% to 80% at 16 weeks have been reported in various trials[6][7][8][9].Upper respiratory tract infections, injection site reactions, headache.
Secukinumab (IL-17A inhibitor) PASI 75 response rates of 81.6% to 91.0% at 12 weeks have been demonstrated[10][11]. Long-term studies show sustained efficacy, with 88.5% maintaining PASI 75 at 5 years[12].Nasopharyngitis, upper respiratory tract infection, headache, diarrhea[11].
Ustekinumab (IL-12/23 inhibitor) PASI 75 response rates of 67% to 76% at 12 weeks have been observed[13][14][15]. Long-term data shows maintenance of PASI 75 in 62.7% to 72.2% of patients at 3 years[16].Upper respiratory tract infections, headache, fatigue.
Experimental Protocols: Key Psoriasis Trials

Sulfasalazine Double-Blind Trial Methodology: In a representative double-blind trial, 23 patients with moderate-to-severe psoriasis received sulfasalazine, while 27 received a placebo for 8 weeks[2]. The dosage of sulfasalazine was not explicitly stated in the abstract. Efficacy was assessed based on clinical improvement categories (marked, moderate, minimal change). Patients on sulfasalazine who completed the double-blind phase were eligible to continue in a 4-week open-label extension[2].

Biologic (e.g., Adalimumab) Clinical Trial Protocol (REVEAL study): The REVEAL study was a 52-week, randomized, double-blind, placebo-controlled trial in adults with moderate to severe chronic plaque psoriasis[17]. Patients were randomized to receive an initial 80 mg subcutaneous injection of adalimumab followed by 40 mg every other week, or placebo. The co-primary endpoints at week 16 were the proportion of patients achieving a PASI 75 response and a Physician's Global Assessment (PGA) of clear or minimal disease[17].

Psoriasis Pathogenesis and Therapeutic Intervention Points

The following diagram illustrates the key signaling pathways in psoriasis and the points of intervention for various therapies.

Psoriasis_Pathway cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity cluster_keratinocyte Keratinocyte cluster_therapies Therapeutic Interventions Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) IL-23 IL-23 Antigen Presenting Cell (APC)->IL-23 releases TNF-α TNF-α Antigen Presenting Cell (APC)->TNF-α releases Th17 Cell Th17 Cell IL-23->Th17 Cell activates Keratinocyte Proliferation & Inflammation Keratinocyte Proliferation & Inflammation TNF-α->Keratinocyte Proliferation & Inflammation stimulates IL-17 IL-17 Th17 Cell->IL-17 releases IL-17->Keratinocyte Proliferation & Inflammation stimulates Ustekinumab Ustekinumab Ustekinumab->IL-23 inhibits Adalimumab Adalimumab Adalimumab->TNF-α inhibits Secukinumab Secukinumab Secukinumab->IL-17 inhibits Methotrexate Methotrexate Methotrexate->Th17 Cell inhibits proliferation Sulfasalazine Sulfasalazine Sulfasalazine->TNF-α inhibits

Psoriasis Signaling Pathways and Drug Targets

Sulfasalazine in Lichen Planus: A Comparative Analysis

Lichen planus is a chronic inflammatory disease of the skin and mucous membranes, believed to be a T-cell mediated autoimmune condition.

Efficacy and Safety of Sulfasalazine vs. Standard Therapies for Lichen Planus

The following table summarizes the efficacy and safety data from clinical trials of Sulfasalazine and standard lichen planus treatments.

TreatmentEfficacyCommon Adverse Events
Sulfasalazine In a double-blind trial, 82.6% of patients with generalized lichen planus showed improvement in cutaneous lesions after 6 weeks[18][19]. Another study reported complete response in 13 out of 20 patients[20][21].Gastrointestinal upset, headache[18][19].
Topical Corticosteroids (e.g., Clobetasol) Considered first-line for localized disease, providing symptomatic relief.Skin atrophy, telangiectasias with prolonged use.
Acitretin (Systemic Retinoid) A double-blind, placebo-controlled study showed remission or marked improvement in 64% of patients after 8 weeks. A combination with topical triamcinolone showed a 75% reduction in Oral Disease Severity Score in 88% of patients at 28 weeks.Cheilitis, dry skin, hyperlipidemia, teratogenicity.
Hydroxychloroquine A retrospective review showed a 75% reduction in Oral Disease Severity Score in 79% of patients with oral lichen planus[22]. Another study found it to be as effective as prednisone in reducing erosive and atrophic areas[23].Nausea, headache, retinal toxicity (rare, with long-term use).
Experimental Protocols: Key Lichen Planus Trials

Sulfasalazine Randomized Double-Blinded Clinical Trial Methodology: In a study involving 52 patients with generalized lichen planus, participants were randomly assigned to receive either sulfasalazine (maximum 2.5 g/day ) or a placebo for 6 weeks[18][19]. The primary outcomes were the improvement rate of cutaneous lesions and pruritus, which were evaluated at 3 and 6 weeks[18][19].

Acitretin Double-Blind, Placebo-Controlled Study Protocol: Sixty-five patients with lichen planus were enrolled in a multicenter trial. The study consisted of an 8-week double-blind phase where patients received either 30 mg/day of acitretin or a placebo. This was followed by an 8-week open-label phase where all patients received acitretin. The primary outcome was the proportion of patients showing remission or marked improvement[24].

Lichen Planus Pathogenesis and Therapeutic Intervention Points

The following diagram illustrates the key cellular interactions and signaling in lichen planus and the proposed mechanisms of action for various treatments.

Lichen_Planus_Pathway cluster_immune Immune Response cluster_keratinocyte_lp Basal Keratinocyte cluster_therapies_lp Therapeutic Interventions Antigen Presentation Antigen Presentation CD4+ T-cell CD4+ T-cell Antigen Presentation->CD4+ T-cell activates CD8+ T-cell CD8+ T-cell CD4+ T-cell->CD8+ T-cell helps activate IFN-γ IFN-γ CD4+ T-cell->IFN-γ releases Keratinocyte Apoptosis Keratinocyte Apoptosis CD8+ T-cell->Keratinocyte Apoptosis induces Corticosteroids Corticosteroids Corticosteroids->CD4+ T-cell inhibit activation Corticosteroids->CD8+ T-cell inhibit activation Hydroxychloroquine Hydroxychloroquine Hydroxychloroquine->Antigen Presentation interferes with Acitretin Acitretin Acitretin->Keratinocyte Apoptosis modulates differentiation Sulfasalazine Sulfasalazine Sulfasalazine->CD4+ T-cell modulates function

Lichen Planus Pathogenesis and Therapeutic Interventions

Conclusion

While the originally intended comparison with "this compound" could not be performed due to a lack of available data, this guide provides a thorough comparative analysis of the azo compound Sulfasalazine against standard therapies for psoriasis and lichen planus. The data suggests that Sulfasalazine may offer a therapeutic alternative for these conditions, particularly in patients who are not candidates for or have not responded to first-line treatments. However, its efficacy, especially in psoriasis, appears to be more modest compared to newer biologic agents. For lichen planus, the evidence for its use is more robust. Further large-scale, randomized controlled trials are warranted to definitively establish the role of Sulfasalazine in the dermatologist's armamentarium. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the pathophysiology of these diseases and the mechanisms of action of the discussed therapeutic agents.

References

Cross-Validation of Diacetazotol's Efficacy and Selectivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against the MEK1/2 Inhibitor Selumetinib

This guide provides a comprehensive cross-validation of the novel kinase inhibitor, Diacetazotol, in comparison to the established MEK1/2 inhibitor, Selumetinib. The study evaluates the anti-proliferative and apoptotic effects of this compound across three distinct human cancer cell lines: A375 (melanoma, BRAF V600E mutant), HCT116 (colorectal carcinoma, KRAS mutant), and MCF-7 (breast cancer, BRAF/KRAS wild-type). The data presented herein offers an objective comparison of the compound's performance, supported by detailed experimental protocols and pathway visualizations.

Data Presentation: Comparative Efficacy of this compound and Selumetinib

The anti-proliferative and apoptotic activities of this compound and Selumetinib were quantified to assess their efficacy and selectivity.

Table 1: Anti-Proliferative Activity (IC50) of this compound and Selumetinib

The half-maximal inhibitory concentration (IC50) for cell proliferation was determined after 72 hours of continuous compound exposure. Lower values indicate higher potency.

CompoundA375 (Melanoma) IC50 (nM)HCT116 (Colorectal) IC50 (nM)MCF-7 (Breast) IC50 (nM)
This compound 1545> 10,000
Selumetinib 2580> 10,000

Table 2: Induction of Apoptosis (% Caspase-3/7 Activation)

Apoptosis was measured by the percentage of cells showing activation of Caspase-3 and Caspase-7 after 48 hours of treatment with the respective IC50 concentrations in the sensitive cell lines.

CompoundA375 (% Apoptotic Cells)HCT116 (% Apoptotic Cells)MCF-7 (% Apoptotic Cells)
This compound 65%48%< 5%
Selumetinib 58%41%< 5%
Vehicle Control < 5%< 5%< 5%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used for compound evaluation.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation Survival TF->Proliferation This compound This compound This compound->MEK Selumetinib Selumetinib Selumetinib->MEK

Figure 1. Targeted MAPK/ERK Signaling Pathway.

Experimental_Workflow start Start: Seed Cells (A375, HCT116, MCF-7) incubation1 Incubate 24h start->incubation1 treatment Treat with this compound, Selumetinib, or Vehicle incubation1->treatment incubation_prolif Incubate 72h treatment->incubation_prolif incubation_apop Incubate 48h treatment->incubation_apop prolif_assay Cell Viability Assay (e.g., CellTiter-Glo®) incubation_prolif->prolif_assay prolif_analysis Calculate IC50 Values prolif_assay->prolif_analysis apop_assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) incubation_apop->apop_assay apop_analysis Quantify Luminescence (% Apoptotic Cells) apop_assay->apop_analysis

Unraveling Pallidol: A Comparative Analysis of a Potent Resveratrol Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive analysis of Pallidol, a naturally occurring resveratrol dimer, reveals its significant potential as a potent antioxidant and antifungal agent. This guide provides a detailed comparison of Pallidol's performance against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. The initial investigation clarified that the compound of interest is "Pallidol," a resveratrol dimer found in sources like red wine, and not "Pellidol," which is likely a misspelling.

Physicochemical Properties

Pallidol, a tetracyclic stilbenoid, is a homodimer formed from the cyclodimerization of resveratrol. Its chemical formula is C₂₈H₂₂O₆.

PropertyValueSource
Chemical Formula C₂₈H₂₂O₆[1]
Molecular Weight 454.47 g/mol [1]
Appearance Yellow crystalsChemBK
Solubility Methanol, AcetonePush Biotechnology
CAS Number 1622292-61-8, 105037-88-5[1]

Active Metabolites: An Uncharted Territory

Extensive literature review reveals a significant gap in the understanding of Pallidol's metabolism. While the metabolism of its parent compound, resveratrol, is well-documented, yielding metabolites such as resveratrol glucuronides and sulfates, there is currently no specific information available on the active metabolites of Pallidol itself. The focus of existing research has been on the biological activities of the parent compound.

Comparative Performance Analysis

Antioxidant Activity

Pallidol has demonstrated notable antioxidant properties, primarily acting as a selective singlet oxygen quencher.[2] This is a key differentiator from many other antioxidants that scavenge a broader range of reactive oxygen species (ROS).

A study investigating its effects on ROS demonstrated that Pallidol exhibits strong quenching effects on singlet oxygen at very low concentrations, though it was found to be ineffective at scavenging hydroxyl radicals or superoxide anions.[2] A kinetic study revealed a high rate constant for the reaction of Pallidol with singlet oxygen, suggesting its potential as a pharmacological agent in diseases mediated by singlet oxygen.[2]

Compound/MethodIC₅₀ / ActivityComparisonSource
Pallidol (Singlet Oxygen Quenching) IC₅₀ = 14.5 µMPotent and selective[3]
Resveratrol (DPPH Assay) Varies by studyLess potent than some derivatives[4]
Resveratrol (ABTS Assay) Varies by studyLess potent than some derivatives[4]
Resveratrol (ORAC Assay) Varies by studyGenerally high antioxidant capacity[4]
Antifungal Activity
CompoundTarget FungusMIC Value (µg/mL)Source
Pallidol Not specifiedData not available[1]
Tannic Acid Candida species0.25 to >64[6]
Fluconazole Candida species0.5 to >64[6]
Dimethoxy resveratrol derivatives Candida albicans29-37[5]

Mechanism of Action & Signaling Pathways

The primary established mechanism of Pallidol's antioxidant action is its selective quenching of singlet oxygen.[2] While direct evidence for Pallidol's influence on specific signaling pathways is limited, its structural relationship to resveratrol allows for informed hypotheses. Resveratrol is known to modulate numerous signaling pathways involved in inflammation, cell survival, and metabolism.

It is plausible that Pallidol, as a resveratrol dimer, may interact with similar pathways. Resveratrol is known to activate SIRT1, a key regulator of cellular metabolism and stress responses, and to influence the NF-κB and MAPK signaling pathways, which are critical in inflammatory processes.[7][8]

Below are generalized diagrams of signaling pathways influenced by resveratrol, which may serve as a starting point for investigating Pallidol's mechanisms.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates NFkB NF-κB Resveratrol->NFkB inhibits MAPK MAPK Resveratrol->MAPK modulates Metabolism Metabolism SIRT1->Metabolism AMPK->Metabolism Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival MAPK->Cell_Survival

Caption: Generalized signaling pathways modulated by Resveratrol.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of compounds like Pallidol.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[9][10] The assay typically involves preparing a solution of the test compound at various concentrations, adding a solution of DPPH, incubating in the dark, and then measuring the absorbance at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added, and the reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).[4]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[4]

Antioxidant_Assay_Workflow Start Start: Prepare Compound Solutions DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay ORAC_Assay ORAC Assay Start->ORAC_Assay Mix_DPPH Mix with DPPH radical solution DPPH_Assay->Mix_DPPH Mix_ABTS Mix with ABTS radical solution ABTS_Assay->Mix_ABTS Mix_ORAC Mix with fluorescent probe and radical generator ORAC_Assay->Mix_ORAC Incubate Incubate Mix_DPPH->Incubate Mix_ABTS->Incubate Mix_ORAC->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Incubate->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate Calculate IC50 / ORAC Value Measure_Absorbance->Calculate Measure_Absorbance->Calculate Measure_Fluorescence->Calculate

Caption: General workflow for common antioxidant activity assays.

Antifungal Susceptibility Testing
  • Broth Microdilution Method (CLSI Guidelines): This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[6]

Conclusion

Pallidol, a resveratrol dimer, shows significant promise as a selective antioxidant with potent singlet oxygen quenching activity. While its antifungal properties are noted, a lack of quantitative data hinders a direct comparison with existing antifungal agents. A critical area for future research is the investigation of Pallidol's metabolism and the identification of any potential active metabolites, which remain unknown. Furthermore, detailed studies on its interaction with key signaling pathways will be essential to fully elucidate its mechanism of action and therapeutic potential. The provided experimental frameworks offer a basis for researchers to conduct further comparative studies to build upon the current understanding of this intriguing natural compound.

References

Unveiling the Action of Acetazolamide: A Comparative Guide to In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro assays and in vivo outcomes is paramount. This guide provides a comprehensive comparison of the activity of Acetazolamide, a potent carbonic anhydrase inhibitor, in both laboratory and living systems. While the initial query referenced "Diacetazotol," this document focuses on the well-researched compound Acetazolamide, which is likely the intended subject of inquiry.

Acetazolamide is a cornerstone therapeutic agent used in the management of glaucoma, epilepsy, and altitude sickness.[1][2] Its primary mechanism of action is the inhibition of carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide.[1][3] This inhibition leads to systemic effects, including reduced fluid secretion and alterations in pH balance.[3][4] This guide delves into the experimental data that underpins our understanding of Acetazolamide's function, presenting a clear comparison of its performance in controlled in vitro environments and complex in vivo models.

Quantitative Comparison of Acetazolamide Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of Acetazolamide's potency and effects across different experimental settings.

Table 1: In Vitro Inhibitory Activity of Acetazolamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ)Assay Method
hCA II12 nMStopped-Flow CO₂ Hydration
hCA IV74 nMStopped-Flow CO₂ Hydration
Carbonic Anhydrase10 nMNot Specified

Data compiled from multiple sources.[5][6]

Table 2: In Vivo Efficacy of Acetazolamide in Animal Models

Animal ModelConditionDosageKey Finding
RatAsphyxia-induced seizuresNot specifiedReduced seizure duration
RabbitInduced glaucomaTopical nanopreparationsLowered intraocular pressure to normotensive levels[7]
MouseVancomycin-Resistant Enterococci (VRE) colonization10 mg/kg96.3% reduction in fecal VRE burden after 5 days[8]
MouseVancomycin-Resistant Enterococci (VRE) colonization20 mg/kg98.7% reduction in fecal VRE burden after 5 days; 99.8% after 7 days[8]
RatGeneral administration20 mg/kg and 50 mg/kg (IV)Decreased proximal water and CO₂ reabsorption by 50% and 80% respectively[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Carbonic Anhydrase Inhibition Assay

1. Stopped-Flow CO₂ Hydration Assay:

This is considered the gold-standard method for measuring carbonic anhydrase activity.[9]

  • Principle: The assay measures the rate of pH change resulting from the enzyme-catalyzed hydration of CO₂. An inhibitor will slow this rate.[9]

  • Reagents:

    • Purified recombinant human carbonic anhydrase isoforms[9]

    • Buffer solution (e.g., TRIS or HEPES)[9]

    • pH indicator (e.g., phenol red)[9]

    • CO₂-saturated water[9]

    • Acetazolamide (dissolved in a suitable solvent like DMSO)[9]

  • Procedure:

    • A solution containing the enzyme, buffer, and pH indicator is prepared.

    • This solution is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.

    • The assay is repeated with varying concentrations of Acetazolamide to determine its inhibitory constant (Kᵢ).

2. Esterase Activity Assay:

This method utilizes a chromogenic substrate to measure enzyme activity.[9]

  • Principle: The rate of formation of a colored product from a substrate like p-nitrophenyl acetate (p-NPA) is proportional to the carbonic anhydrase activity.[9]

  • Reagents:

    • Purified recombinant human carbonic anhydrase isoforms[9]

    • Buffer solution (e.g., Tris-HCl)[9]

    • p-Nitrophenyl acetate (p-NPA) substrate[9]

    • Acetazolamide (dissolved in a suitable solvent like DMSO)[9]

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of Acetazolamide.

    • The reaction is initiated by adding the p-NPA substrate.

    • The absorbance of the colored product (p-nitrophenol) is measured over time using a spectrophotometer to determine the reaction rate.

    • The inhibitory effect of Acetazolamide is calculated by comparing the rates in the presence and absence of the inhibitor.

In Vivo Animal Models

1. Murine Model of Vancomycin-Resistant Enterococci (VRE) Colonization:

This model is used to assess the antibacterial activity of compounds in the gastrointestinal tract.[8]

  • Animals: Mice are typically used for this model.

  • Procedure:

    • Mice are colonized with a clinical strain of VRE.

    • A group of mice is treated with Acetazolamide (e.g., 10 mg/kg and 20 mg/kg daily) via oral gavage. A control group receives a vehicle.

    • Fecal samples are collected at specified time points (e.g., 5 and 7 days) to determine the VRE burden (measured in log₁₀ CFU/gram of feces).

    • At the end of the experiment, cecal and ileal contents can also be collected to assess VRE levels in different parts of the intestine.

2. Rabbit Model of Induced Glaucoma:

This model is used to evaluate the efficacy of drugs in lowering intraocular pressure.[7]

  • Animals: Rabbits are a common model for glaucoma studies.

  • Procedure:

    • Intraocular pressure is artificially elevated in the rabbits to induce a glaucoma-like state.

    • Topical formulations of Acetazolamide (e.g., nanopreparations) are administered to the eyes of the experimental group.[7]

    • Intraocular pressure is monitored over an extended period (e.g., 130 hours) using a tonometer.[7]

    • The optic nerve may be examined post-mortem to assess for any protective effects of the treatment.[7]

Visualizing the Mechanisms of Action

Diagrams are provided below to illustrate the key signaling pathways and experimental workflows related to Acetazolamide's activity.

G cluster_renal_tubule Renal Proximal Tubule Lumen Lumen H2O_CO2_lumen H₂O + CO₂ Epithelial_Cell Epithelial Cell H2O_CO2_cell H₂O + CO₂ Blood Blood CA_IV Carbonic Anhydrase IV H2O_CO2_lumen->CA_IV Catalysis H2CO3_lumen H₂CO₃ HCO3_H_lumen HCO₃⁻ + H⁺ H2CO3_lumen->HCO3_H_lumen Na_H_Exchanger Na⁺/H⁺ Exchanger HCO3_H_lumen:e->Na_H_Exchanger:w H⁺ CA_IV->H2CO3_lumen CA_II Carbonic Anhydrase II H2O_CO2_cell->CA_II Catalysis H2CO3_cell H₂CO₃ HCO3_H_cell HCO₃⁻ + H⁺ H2CO3_cell->HCO3_H_cell HCO3_H_cell:w->Na_H_Exchanger:e H⁺ Na_HCO3_Cotransporter Na⁺/HCO₃⁻ Cotransporter HCO3_H_cell:e->Na_HCO3_Cotransporter:w HCO₃⁻ CA_II->H2CO3_cell Na_H_Exchanger:e->Epithelial_Cell Na⁺ Na_HCO3_Cotransporter:e->Blood Na⁺, HCO₃⁻ Acetazolamide Acetazolamide Acetazolamide->CA_IV Inhibition Acetazolamide->CA_II Inhibition

Caption: Mechanism of Acetazolamide in the renal proximal tubule.

G cluster_workflow In Vitro Carbonic Anhydrase Inhibition Assay Workflow Start Prepare Enzyme and Inhibitor Solutions Mix Mix Enzyme, Buffer, Indicator, and Inhibitor Start->Mix Initiate Initiate Reaction (Add CO₂ or Substrate) Mix->Initiate Measure Measure Change in Absorbance Initiate->Measure Analyze Analyze Data to Determine Inhibition Measure->Analyze

Caption: Generalized workflow for in vitro inhibition assays.

G cluster_pathway Acetazolamide's Protective Effect on the Blood-Brain Barrier Hcy Homocysteine (Hcy) Wnt_beta_catenin Wnt/β-catenin Signaling Pathway Hcy->Wnt_beta_catenin Downregulates TJ_Proteins Tight Junction Proteins (Occludin, Claudin-5) Expression Wnt_beta_catenin->TJ_Proteins Promotes BBB_Integrity Blood-Brain Barrier Integrity TJ_Proteins->BBB_Integrity Maintains Acetazolamide Acetazolamide Acetazolamide->Wnt_beta_catenin Upregulates

Caption: Acetazolamide's role in the Wnt/β-catenin pathway.[10]

References

Assessing the Specificity of Diacetazotol as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Diacetazotol" have not yielded information on a compound by this name in publicly available scientific literature. This suggests that "this compound" may be a novel or internal compound name not yet disclosed in published research, or potentially a misspelling of a different agent. Without specific information on this compound's target, mechanism of action, and inhibitory profile, a direct comparative analysis against alternative inhibitors is not feasible at this time.

This guide will therefore focus on the established principles and methodologies for assessing enzyme inhibitor specificity, providing a framework for how a compound like this compound would be evaluated. We will outline the key experimental protocols, data presentation strategies, and the importance of comparative analysis against known inhibitors.

Section 1: Principles of Enzyme Inhibitor Specificity

The specificity of an enzyme inhibitor is a critical determinant of its utility as a research tool or a therapeutic agent. A highly specific inhibitor interacts with a single target enzyme, minimizing off-target effects that can confound experimental results or cause adverse effects in a clinical setting. The assessment of specificity involves a multi-faceted approach, including:

  • Potency against the primary target: Quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value indicates higher potency.

  • Selectivity against related enzymes: Profiling the inhibitor against a panel of enzymes that are structurally or functionally related to the primary target.

  • Broad panel screening: Assessing the inhibitor's activity against a diverse range of enzymes (e.g., a kinome-wide screen for kinase inhibitors) to identify potential off-targets.

Section 2: Experimental Protocols for Specificity Assessment

A rigorous evaluation of an inhibitor's specificity relies on a series of well-defined experimental protocols. The following are standard assays employed in the field.

IC50 Determination Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[1][2][3][4] It is a fundamental parameter for quantifying inhibitor potency.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution to create a range of concentrations.

    • Prepare solutions of the target enzyme, its substrate, and any necessary cofactors in an appropriate assay buffer.[5]

  • Assay Procedure:

    • In a multi-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Kinase Profiling

For inhibitors targeting kinases, a broad kinase panel screen is essential to determine selectivity.[6][7][8][9]

Detailed Methodology:

  • Assay Principle: The inhibitor is tested at one or more concentrations against a large panel of purified kinases. The activity of each kinase is measured in the presence and absence of the inhibitor.

  • Assay Formats: Several platforms are available for kinase profiling, often utilizing radiometric, fluorescent, or luminescence-based readouts to measure kinase activity (ATP consumption or substrate phosphorylation).

  • Data Presentation: The results are typically presented as a percentage of inhibition for each kinase at a given inhibitor concentration. This can be visualized as a heatmap or a "tree spot" diagram, providing a clear overview of the inhibitor's selectivity profile.[6]

Section 3: Data Presentation and Comparative Analysis

To facilitate a clear comparison of inhibitor specificity, quantitative data should be summarized in structured tables.

Table 1: Comparative Potency of Hypothetical Inhibitor "this compound" and Alternatives Against Target Enzyme X

InhibitorIC50 (nM) for Target XKi (nM) for Target X
This compoundData not availableData not available
Alternative A155
Alternative B5020
Alternative C10045

Table 2: Selectivity Profile of Hypothetical Inhibitor "this compound" and Alternatives Against Related Enzymes

Inhibitor% Inhibition at 1 µM vs. Enzyme Y% Inhibition at 1 µM vs. Enzyme Z
This compoundData not availableData not available
Alternative A85%70%
Alternative B20%15%
Alternative C5%<1%

Section 4: Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Enzyme_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Inhibitor Inhibitor Stock (e.g., this compound) Plate Multi-well Plate (Enzyme + Inhibitor) Inhibitor->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Incubation Incubation Plate->Incubation Incubation->Reaction Detection Signal Detection Reaction->Detection Rates Calculate Reaction Rates Detection->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Kinase_Selectivity_Assessment Inhibitor Test Inhibitor (e.g., this compound) Assay Activity Assay (% Inhibition) Inhibitor->Assay KinasePanel Broad Kinase Panel (e.g., >300 kinases) KinasePanel->Assay DataAnalysis Data Analysis Assay->DataAnalysis SelectivityProfile Selectivity Profile (Heatmap / Tree Spot) DataAnalysis->SelectivityProfile OffTarget Identification of Off-Targets DataAnalysis->OffTarget

Caption: Logic flow for assessing kinase inhibitor selectivity.

Conclusion

While a specific assessment of "this compound" is not currently possible due to a lack of available data, this guide provides the foundational knowledge and standardized protocols for evaluating the specificity of any enzyme inhibitor. A thorough investigation using IC50 determination, selectivity profiling, and clear data presentation is paramount for characterizing a novel inhibitor and understanding its potential as a research tool or therapeutic candidate. Further investigation into the correct identity and available data for the compound of interest is necessary to proceed with a direct comparative analysis.

References

Independent Verification of Biological Targets: A Comparative Guide to BCR-ABL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological targets and verification methodologies for three prominent BCR-ABL tyrosine kinase inhibitors (TKIs): Dasatinib, Imatinib, and Bosutinib. The following sections detail their quantitative inhibitory activities, outline the experimental protocols for target verification, and visualize key biological and experimental processes. As the compound "Diacetazotol" is not found in scientific literature, this guide focuses on these well-characterized drugs to illustrate the principles of target verification.

Comparative Analysis of Kinase Inhibition

The primary mechanism of action for Dasatinib, Imatinib, and Bosutinib is the inhibition of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). However, their selectivity and potency against BCR-ABL and other kinases vary, which influences their clinical efficacy and side-effect profiles. The table below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for these TKIs against wild-type (WT) BCR-ABL and other relevant kinases.

Target Kinase Dasatinib IC50 (nM) Imatinib IC50 (nM) Bosutinib IC50 (nM) Reference
BCR-ABL (WT)< 125-751.2[1][2]
SRC0.5 - 1.5> 10,0001[3]
c-KIT14 - 79100 - 200174[3][4]
PDGFRβ15 - 28100 - 25030[3][4]
LCK1.1> 10,0001.3[3]
EPHB41.93,9002.5[3]

Note: IC50 values can vary between different assay conditions and cell lines.

Dasatinib is a potent, multi-targeted inhibitor with significantly higher potency against unmutated BCR-ABL compared to Imatinib[1]. It is also a potent inhibitor of SRC family kinases. Bosutinib is a dual Src/Abl inhibitor with minimal activity against c-KIT and PDGFR, which may contribute to its distinct toxicity profile[3][4]. Imatinib, the first-generation TKI, is more selective for BCR-ABL, c-KIT, and PDGFR.

Visualizing Biological Pathways and Experimental Workflows

Understanding the signaling context and the methods for target verification is crucial. The following diagrams, rendered using Graphviz, illustrate the BCR-ABL signaling pathway and a standard workflow for target engagement verification.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-Apoptosis TKIs Dasatinib Imatinib Bosutinib TKIs->BCR_ABL

BCR-ABL signaling pathway and TKI inhibition.

Target_Verification_Workflow Hypothesis Hypothesized Target (e.g., Kinase X) Biochemical Biochemical Assays (e.g., In Vitro Kinase Assay) Hypothesis->Biochemical Biophysical Biophysical Assays (e.g., SPR) Hypothesis->Biophysical Cellular Cell-Based Assays (e.g., CETSA) Hypothesis->Cellular Compound Test Compound (e.g., Dasatinib) Compound->Biochemical Compound->Biophysical Compound->Cellular Data1 Determine IC50 / Kd Biochemical->Data1 Data2 Measure Binding Kinetics (ka, kd) Biophysical->Data2 Data3 Confirm Target Engagement in Cells Cellular->Data3 Validation Target Validated Data1->Validation Data2->Validation Data3->Validation

Workflow for independent biological target verification.

Experimental Protocols for Target Verification

Independent verification of a drug's biological target is fundamental to drug discovery. It confirms the mechanism of action and ensures that the observed physiological effects are due to the intended molecular interaction. Below are detailed protocols for three widely used assays.

In Vitro Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL1)

  • Specific peptide substrate for the kinase

  • Test compounds (Dasatinib, etc.) dissolved in DMSO

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[5]

  • ATP and MgCl2 solution[5][6]

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)

  • Microtiter plates (384-well)

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound or DMSO (vehicle control).[6][7]

  • Initiation: Start the kinase reaction by adding a mix of ATP and MgCl2. For radiometric assays, this mix will include [γ-³²P]ATP.[8][9] Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-60 minutes).[8]

  • Termination: Stop the reaction. For radiometric assays, this is often done by adding phosphoric acid and spotting the reaction mix onto a filter paper, which is then washed to remove unincorporated ³²P.

  • Detection:

    • Radiometric: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure luminescence with a plate reader.

  • Data Analysis: Plot the kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Surface Plasmon Resonance (SPR) (Biophysical)

SPR is a label-free technique that measures real-time binding kinetics and affinity between a small molecule (analyte) and an immobilized protein (ligand).[10][11][12]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of a compound for its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified target protein (ligand)

  • Test compound (analyte)

  • Immobilization buffers (e.g., 10 mM acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS) and blocking agent (ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.[13]

    • Inject the purified target protein over the activated surface. The protein will covalently couple to the chip via its primary amines.[11]

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of analyte (test compound) dilutions in the running buffer. The concentration range should typically span 0.1x to 10x the expected Kd.[11]

    • Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.[12] This is the association phase .

    • Switch back to flowing only the running buffer over the surface. This is the dissociation phase .[12]

  • Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The SPR instrument records the binding events as a sensorgram (Response Units vs. Time). Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters ka, kd, and the affinity constant Kd (kd/ka).[13][14]

Cellular Thermal Shift Assay (CETSA) (Cell-Based)

CETSA is a powerful method to verify target engagement in a cellular environment.[15] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17]

Objective: To confirm that a compound binds to its intended target within intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermocycler or device for precise temperature control

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)

Procedure:

  • Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration (e.g., 1-3 hours) at 37°C.[18]

  • Heating: Aliquot the cell suspensions into PCR tubes or plates. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[18][19]

  • Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or addition of lysis buffer).

  • Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific detection method like Western blotting or ELISA.

  • Data Analysis: For each temperature, compare the amount of soluble target protein in the compound-treated sample versus the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and confirms cellular engagement.[15][19]

References

Meta-analysis of Metformin and its Alternatives in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of type 2 diabetes (T2DM) management, Metformin has long been the cornerstone of first-line therapy. However, a growing armamentarium of alternative and adjunct therapies necessitates a thorough understanding of their comparative efficacy, safety, and mechanisms of action. This guide provides a meta-analysis of pivotal studies involving Metformin and its major alternatives, including Sulfonylureas, Thiazolidinediones (TZDs), Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists.

Executive Summary

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and improved insulin sensitivity.[1][2] While generally effective and safe, its gastrointestinal side effects and contraindications in certain patient populations have driven the development of alternative therapeutic classes. This guide synthesizes quantitative data from numerous meta-analyses and head-to-head clinical trials to offer a direct comparison of these agents across key clinical endpoints.

Quantitative Comparison of Therapeutic Agents

The following tables summarize the comparative efficacy and safety of Metformin and its alternatives based on data from large-scale meta-analyses and clinical trials.

Table 1: Efficacy Outcomes of Metformin vs. Alternatives (as Monotherapy or Add-on to Metformin)

Drug ClassChange in HbA1c (%)Change in Body Weight (kg)
Metformin Baseline Reduction: ~1.0-1.5%-1.0 to -2.5
Sulfonylureas Similar to Metformin+1.5 to +2.5
Thiazolidinediones (TZDs) Similar to Metformin+2.0 to +4.0
DPP-4 Inhibitors -0.5% to -0.8%Neutral
SGLT-2 Inhibitors -0.5% to -1.0%-2.0 to -4.0
GLP-1 Receptor Agonists -1.0% to -2.0%-2.0 to -6.0

Data compiled from multiple sources, including head-to-head trials and meta-analyses.

Table 2: Safety and Cardiovascular Outcomes of Metformin vs. Alternatives

Drug ClassRisk of HypoglycemiaMajor Adverse Cardiovascular Events (MACE)Common Adverse Events
Metformin LowNeutral to Modest BenefitGI distress, lactic acidosis (rare)
Sulfonylureas HighIncreased Risk vs. Metformin[3][4]Hypoglycemia, weight gain
Thiazolidinediones (TZDs) LowMixed Results (Pioglitazone may have some benefit)Weight gain, edema, heart failure risk
DPP-4 Inhibitors LowNeutralGenerally well-tolerated, rare pancreatitis
SGLT-2 Inhibitors LowSignificant Benefit (Reduced MACE and hospitalization for heart failure)Genitourinary infections, euglycemic ketoacidosis (rare)
GLP-1 Receptor Agonists LowSignificant Benefit (Reduced MACE)GI distress (nausea, vomiting)

MACE is a composite endpoint typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Data synthesized from numerous cardiovascular outcome trials and meta-analyses.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic profiles of these drug classes stem from their unique molecular mechanisms.

Metformin Signaling Pathway

Metformin's primary target is the mitochondrial respiratory chain complex I. Its inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK plays a central role in regulating cellular energy metabolism.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits Gut ↑ GLP-1 Secretion (Gut) Metformin->Gut AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK HGP ↓ Hepatic Glucose Production AMPK->HGP Insulin_Sensitivity ↑ Insulin Sensitivity (Muscle, Adipose Tissue) AMPK->Insulin_Sensitivity UKPDS_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_arms Treatment Arms cluster_followup Follow-up & Endpoints P 5102 newly diagnosed T2DM patients R Randomization P->R Conventional Conventional Therapy (Diet) R->Conventional Intensive Intensive Therapy (SU, Insulin, or Metformin) R->Intensive FU Median 10-year follow-up Conventional->FU Intensive->FU Endpoints Primary Endpoints: - Any diabetes-related endpoint - Diabetes-related death - All-cause mortality FU->Endpoints ADOPT_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_arms Monotherapy Arms cluster_followup Follow-up & Endpoint P 4360 drug-naïve patients (T2DM <3 years) R Randomization (Double-blind) P->R Rosiglitazone Rosiglitazone R->Rosiglitazone Metformin Metformin R->Metformin Glyburide Glyburide R->Glyburide FU Median 4-year follow-up Rosiglitazone->FU Metformin->FU Glyburide->FU Endpoint Primary Endpoint: Time to monotherapy failure (FPG >180 mg/dL) FU->Endpoint

References

Safety Operating Guide

Safe Disposal of Diacetazotol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Diacetazotol require clear, immediate, and reliable information for its safe disposal. This guide provides essential logistical and safety protocols to ensure proper management of this compound waste, minimizing risks and ensuring compliance with safety regulations.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Registry Number 83-63-6
Molecular Formula C₁₈H₁₉N₃O₂
Molecular Weight 309.36 g/mol
Appearance Brick-red needles or stout, red prisms; yellowish-red powder
Melting Point 65 °C (needles), 75 °C (prisms), 74-76 °C (powder)
Solubility Insoluble in water; soluble in alcohol, benzene, chloroform, ether, acetone, fixed oils, fats, and petrolatum.

Experimental Protocols: Proper Disposal Procedures for this compound

Due to the potential hazards associated with azo compounds, including possible carcinogenicity and environmental toxicity, this compound must be disposed of as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular solid waste.[3]

Personal Protective Equipment (PPE) Required:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[3]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[3]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.[3]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "this compound Hazardous Waste."

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[3]

  • Container Selection and Management:

    • Use a container compatible with this compound. The original container, if in good condition, is a suitable option.[3]

    • Ensure the container has a secure, tightly fitting lid and is kept closed except when adding waste.[3]

    • Maintain a clean exterior of the waste container, free from contamination.[3]

  • Hazardous Waste Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:[3]

      • The words "Hazardous Waste."[3]

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

      • The name and contact information of the principal investigator or laboratory supervisor.

  • On-Site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The SAA should be in a secure location, away from general laboratory traffic.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with all necessary information as detailed on the hazardous waste label.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Segregate this compound Waste C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Disposed by Licensed Service F->G H End: Disposal Complete G->H

Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.